molecular formula C11H12Br2O4 B141470 Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate CAS No. 150965-73-4

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Cat. No.: B141470
CAS No.: 150965-73-4
M. Wt: 368.02 g/mol
InChI Key: HCKWDQNSOKQKEN-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate is a synthetically versatile benzoate derivative designed for advanced chemical synthesis and research. Its specific substitution pattern, featuring bromine atoms at the 3 and 5 positions and methoxy groups at the 2 and 4 positions, makes it a valuable multifunctional intermediate for constructing complex molecular architectures. This compound is particularly useful in methodologies such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille reactions), where the bromine substituents serve as efficient handles for selective carbon-carbon bond formation. Furthermore, the protected methoxy groups offer synthetic flexibility for subsequent demethylation or functional group interconversion, enabling access to a range of downstream products. Research into halogenated benzoates, as highlighted in related scientific literature, suggests potential applications in stimulating the microbial dechlorination of persistent environmental pollutants like polychlorinated biphenyls (PCBs), positioning this compound as a candidate for environmental chemistry studies . Its robust structure and defined reactivity profile provide a critical building block for pharmaceutical development, materials science, and the synthesis of specialty chemicals, offering researchers a reliable and high-quality starting material for innovative investigations.

Properties

IUPAC Name

methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O4/c1-5-6(11(14)17-4)9(15-2)8(13)10(16-3)7(5)12/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKWDQNSOKQKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OC)Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333880
Record name Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150965-73-4
Record name Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of a robust synthetic pathway for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed rationale for the experimental choices, grounded in established chemical principles.

Introduction

This compound is a halogenated derivative of methyl orsellinate dimethyl ether. The introduction of bromine atoms into the aromatic ring significantly alters the electronic and steric properties of the parent molecule, making it a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the bromo, methoxy, and methyl substituents provides multiple reactive handles for further chemical transformations. This guide will detail a reliable, multi-step synthesis commencing from the readily available precursor, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate).

Synthetic Strategy Overview

The proposed synthesis follows a logical and efficient three-step sequence:

  • Esterification of 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) to yield methyl 2,4-dihydroxy-6-methylbenzoate.

  • Exhaustive Methylation of the dihydroxy intermediate to afford methyl 2,4-dimethoxy-6-methylbenzoate.

  • Regioselective Dibromination of the activated aromatic ring to yield the final product, this compound.

This pathway is designed for high yields and purity, with each step employing well-established and understood chemical transformations.

Synthetic_Workflow A Orsellinic Acid B Methyl Orsellinate A->B  Esterification (MeOH, H2SO4) C Methyl 2,4-dimethoxy-6-methylbenzoate B->C  Methylation (DMS, K2CO3) D This compound C->D  Dibromination (Br2, AcOH)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate

Step 1.1: Esterification of Orsellinic Acid

The initial step involves the Fischer esterification of orsellinic acid to produce methyl orsellinate. This acid-catalyzed reaction with methanol is a classic and efficient method for the preparation of methyl esters.

Experimental Protocol:

  • To a solution of orsellinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude methyl orsellinate, which can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Step 1.2: Methylation of Methyl Orsellinate

The subsequent step is the exhaustive methylation of the two phenolic hydroxyl groups of methyl orsellinate to yield methyl 2,4-dimethoxy-6-methylbenzoate. A common and effective method for this transformation is the use of dimethyl sulfate (DMS) in the presence of a weak base like potassium carbonate.

Experimental Protocol:

  • In a round-bottom flask, dissolve methyl orsellinate (1.0 eq) in anhydrous acetone (15 vol).

  • Add anhydrous potassium carbonate (3.0 eq) to the solution, followed by the dropwise addition of dimethyl sulfate (2.5 eq) under an inert atmosphere.

  • The reaction mixture is heated to reflux and stirred vigorously for 8-12 hours. Monitor the reaction by TLC.

  • After completion, the reaction is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel affords pure methyl 2,4-dimethoxy-6-methylbenzoate. This intermediate is also commercially available[1].

Part 2: Dibromination of Methyl 2,4-dimethoxy-6-methylbenzoate

The final and key step is the regioselective dibromination of the electron-rich aromatic ring of methyl 2,4-dimethoxy-6-methylbenzoate. The methoxy and methyl groups are ortho, para-directing and activating, while the methyl ester group is meta-directing and deactivating. The combined directing effects of the two methoxy groups and the methyl group will strongly favor substitution at the C3 and C5 positions.

Mechanistic Insight: Electrophilic Aromatic Substitution

The bromination of the aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] In this reaction, molecular bromine is polarized by a Lewis acid or, in the case of a highly activated ring as in this synthesis, a protic solvent like acetic acid can assist in the polarization. The pi electrons of the benzene ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][5] Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product.[6] Given the high activation of the substrate, the reaction is expected to proceed readily to the dibrominated product.

Bromination_Mechanism reagents Br2 / Acetic Acid substrate Methyl 2,4-dimethoxy-6-methylbenzoate intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) substrate->intermediate Attack of pi-electrons on Br+ product This compound intermediate->product Deprotonation (-H+)

Caption: Simplified mechanism of electrophilic aromatic bromination.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted aromatic compounds.[7]

  • Dissolve methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq) in glacial acetic acid (10 vol) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • A solution of bromine (2.2 eq) in glacial acetic acid (2 vol) is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • The crude product is then washed with a cold, dilute solution of sodium thiosulfate to quench any remaining bromine, followed by another wash with cold water.

  • The solid is dried under vacuum to afford the crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol to yield a crystalline solid.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1.1Orsellinic AcidMethanol, Sulfuric AcidMethyl Orsellinate>90%
1.2Methyl OrsellinateDimethyl Sulfate, K2CO3Methyl 2,4-dimethoxy-6-methylbenzoate85-95%
2Methyl 2,4-dimethoxy-6-methylbenzoateBromine, Acetic AcidThis compound80-90%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The final product is obtained in high yield and purity, making this protocol suitable for the synthesis of this valuable intermediate for further research and development.

References

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]

  • Yathirajan, H., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2503. [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]

  • Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]

  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. Fundamentals of Organic Chemistry. [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE Core Organic Chemistry. [Link]

  • Chemsrc. (2025). METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

Sources

An In-Depth Technical Guide to Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of organic synthesis and medicinal chemistry is perpetually driven by the quest for novel molecular architectures with tailored functionalities. Polysubstituted benzene derivatives, in particular, form a cornerstone of modern drug discovery, offering a versatile scaffold for the development of therapeutic agents. This technical guide delves into the chemistry of a specific, highly functionalized aromatic compound: Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate . While direct experimental data for this compound is not extensively reported in publicly accessible literature, this guide, grounded in established principles of organic chemistry, aims to provide a comprehensive resource for its synthesis, characterization, and potential applications. By leveraging data from analogous structures and predictive methodologies, we present a scientifically robust framework for researchers interested in exploring the potential of this and related molecules.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

This name delineates a methyl ester of a benzoic acid core, substituted with two bromine atoms at positions 3 and 5, two methoxy groups at positions 2 and 4, and a methyl group at position 6.

For precise database searching and molecular modeling, the following identifiers are crucial:

IdentifierValueSource
CAS Number 150965-73-4[1]
Molecular Formula C₁₁H₁₂Br₂O₄[1]
Molecular Weight 368.02 g/mol [1]
Canonical SMILES COC1=C(C(=O)OC)C(C)=C(Br)C(OC)=C1Br[1]

A summary of its key physicochemical properties is provided in the table below. It is important to note that some of these values may be predicted, given the limited experimental data available.

PropertyValueNotes
Physical State Predicted to be a solid at room temperatureBased on the high molecular weight and presence of polar functional groups.
Melting Point Not reportedExpected to be relatively high for a molecule of this size.
Boiling Point Not reportedExpected to be high, likely with decomposition under atmospheric pressure.
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.Typical for substituted aromatic esters.

Proposed Synthetic Strategy and Experimental Protocol

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the existing substituents on the aromatic ring during electrophilic aromatic substitution reactions.[2][3] A plausible retrosynthetic analysis for this compound is outlined below.

G target This compound intermediate1 Methyl 2,4-dimethoxy-6-methylbenzoate target->intermediate1 Electrophilic Bromination intermediate2 2,4-Dimethoxy-6-methylbenzoic acid intermediate1->intermediate2 Esterification intermediate3 Methyl 2,4-dihydroxy-6-methylbenzoate intermediate2->intermediate3 Williamson Ether Synthesis start 2,4-Dihydroxy-6-methylbenzoic acid intermediate3->start Fischer-Speier Esterification

Caption: Retrosynthetic analysis for the proposed synthesis of the target compound.

This proposed synthesis commences with a commercially available or readily synthesizable starting material and proceeds through a series of well-established organic transformations.

Step 1: Esterification of 2,4-Dihydroxy-6-methylbenzoic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent unwanted side reactions in the subsequent steps. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4]

Protocol:

  • To a solution of 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 2,4-dihydroxy-6-methylbenzoate.

Step 2: Williamson Ether Synthesis for Dimethoxylation

The two hydroxyl groups are then converted to methoxy groups via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the hydroxyl groups to form phenoxides, which then act as nucleophiles to attack a methylating agent.

Protocol:

  • Dissolve Methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.2-2.5 eq), to the solution and stir at room temperature.

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I, 2.2-2.5 eq), dropwise to the suspension.

  • Heat the reaction mixture and monitor by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2,4-dimethoxy-6-methylbenzoate.

Step 3: Electrophilic Bromination

The final step is the regioselective dibromination of the electron-rich aromatic ring. The methoxy and methyl groups are ortho-, para-directing and activating, while the methyl ester group is meta-directing and deactivating. The positions 3 and 5 are activated by the two methoxy groups and the methyl group, making them susceptible to electrophilic attack.

Protocol:

  • Dissolve Methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂, 2.0-2.2 eq) in the same solvent to the reaction mixture with vigorous stirring. The reaction should be performed in the absence of light to prevent radical side reactions.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

G start 2,4-Dihydroxy- 6-methylbenzoic acid step1 Methyl 2,4-dihydroxy- 6-methylbenzoate start->step1 CH3OH, H2SO4 (Fischer Esterification) step2 Methyl 2,4-dimethoxy- 6-methylbenzoate step1->step2 (CH3)2SO4, K2CO3 (Williamson Ether Synthesis) product Methyl 3,5-dibromo-2,4-dimethoxy- 6-methylbenzoate step2->product Br2, Acetic Acid (Electrophilic Bromination)

Caption: Proposed synthetic workflow for the target compound.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of experimental spectra, predictive tools and analysis of the spectra of structurally similar compounds are invaluable for anticipating the key spectroscopic features of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, which leaves no aromatic protons.

  • Methyl Ester Protons (-COOCH₃): A singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.

  • Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3 protons, are anticipated. The methoxy group at position 2, being ortho to the ester and flanked by a methyl group, will likely have a different chemical shift from the methoxy group at position 4, which is situated between two bromine atoms. These are expected in the range of δ 3.7-4.1 ppm.

  • Aromatic Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons bearing the electron-withdrawing bromine atoms (C3 and C5) are expected to be shifted downfield compared to similar unsubstituted carbons. The carbons attached to the electron-donating methoxy and methyl groups (C2, C4, and C6) will be shielded and appear at higher fields. The carbon attached to the ester group (C1) will also be in the aromatic region. The typical range for these carbons is δ 110-160 ppm.[5]

  • Methyl Ester Carbon (-COOCH₃): A signal around δ 52-55 ppm.

  • Methoxy Carbons (-OCH₃): Two distinct signals for the two methoxy carbons, expected in the range of δ 55-65 ppm.

  • Aromatic Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.

Predicted Mass Spectrum

Mass spectrometry would be a definitive tool for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to have a relative intensity ratio of approximately 1:2:1. The monoisotopic mass of the molecular ion would be approximately 365.91 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group from the ester (-OCH₃, 31 Da), the loss of the entire methyl ester group (-COOCH₃, 59 Da), and potentially the loss of methyl radicals from the methoxy groups.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester and Ether): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl groups.

  • C-Br Stretch: Absorptions in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

  • Aromatic C=C Stretch: One or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been reported, the structural motifs present in the molecule are found in numerous biologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in drug discovery programs.

  • Antimicrobial and Antifungal Agents: Halogenated and methoxylated aromatic compounds have a well-documented history of antimicrobial and antifungal activity.[6][7] The presence of two bromine atoms and two methoxy groups on the benzene ring could impart significant biological activity.

  • Enzyme Inhibition: The polysubstituted nature of the ring provides a rigid framework that could be tailored to fit into the active sites of various enzymes. The electronic properties of the substituents can be modulated to enhance binding affinity and selectivity.

  • Scaffold for Library Synthesis: This compound can be considered a versatile building block. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for high-throughput screening. Furthermore, the bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity.

  • Modulation of Physicochemical Properties: The bromine and methoxy groups can significantly influence the lipophilicity, metabolic stability, and pharmacokinetic profile of a potential drug candidate.[6] This allows for fine-tuning of the drug-like properties of molecules derived from this scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use.[8] Based on the GHS classifications of similar brominated aromatic compounds, it should be handled with care, assuming it may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive overview based on established chemical principles, including a plausible synthetic route, predicted spectroscopic data for its characterization, and an outlook on its potential applications in medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic agents. The detailed protocols and predictive data presented herein are intended to serve as a valuable starting point for researchers venturing into the exploration of this and other polysubstituted aromatic compounds. Future experimental work is necessary to validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this promising molecule.

References

  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. 2023.
  • Yan, C. G., et al. "One-step synthesis of polysubstituted benzene derivatives by multi-component cyclization of α-bromoacetate, malononitrile and aromatic aldehydes.
  • Jalali, Elnaz. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach." TopSCHOLAR, 2017.
  • Chem 2425.
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  • ResearchGate. Previous reports on synthesis of polysubstituted benzene and our work.
  • Chemistry LibreTexts. 16.
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  • National Institutes of Health. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules."
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Sources

An In-depth Spectroscopic Guide to Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (CAS Number: 150965-73-4). Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a comprehensive theoretical framework for its characterization. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), and drawing comparisons with structurally analogous compounds, we present a robust prediction of its spectral features. This guide is intended to aid researchers in the identification, characterization, and quality control of this and related substituted aromatic compounds.

Introduction

This compound is a polysubstituted aromatic ester. Its molecular structure, featuring a dense arrangement of functional groups including bromine atoms, methoxy groups, a methyl group, and a methyl ester on a benzene ring, suggests a complex and informative spectroscopic profile. Such compounds are often of interest in medicinal chemistry and materials science as intermediates or final products with specific electronic and steric properties. Accurate spectroscopic interpretation is paramount for confirming the identity and purity of such molecules.

Molecular Structure and Basic Information:

PropertyValueSource
IUPAC Name This compound
CAS Number 150965-73-4[1][2]
Molecular Formula C₁₁H₁₂Br₂O₄[1][2]
Molecular Weight 368.02 g/mol [1]

Below is a diagram of the molecular structure with atom numbering for NMR spectral assignment purposes.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with four distinct signals corresponding to the four types of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons, considering the shielding and deshielding effects of the various substituents on the aromatic ring.

Experimental Protocol (Standard Procedure):

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.3 - 2.5Singlet3HAr-CH₃The methyl group at C6 is deshielded by the aromatic ring but is not significantly affected by the other substituents.
~ 3.8 - 4.0Singlet3HOCH₃ (ester)The methyl ester protons are typically found in this region.
~ 3.9 - 4.1Singlet3HOCH₃ (at C2)The methoxy group at C2 is in a sterically hindered environment, which may cause a slight downfield shift.
~ 4.0 - 4.2Singlet3HOCH₃ (at C4)This methoxy group is also deshielded by the aromatic ring and the adjacent bromine atom.

Due to the lack of aromatic protons, the characteristic signals in the 7-8 ppm region will be absent.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. We predict 11 distinct signals, one for each carbon atom, as there are no elements of symmetry that would make any carbons chemically equivalent.

Experimental Protocol (Standard Procedure):

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 20 - 25Ar-CH₃The aromatic methyl carbon is expected in the aliphatic region.
~ 52 - 54OCH₃ (ester)Typical chemical shift for a methyl ester carbon.
~ 60 - 65OCH₃ (at C2 & C4)Methoxy groups attached to an aromatic ring appear in this range. The exact shifts will be influenced by the other substituents.
~ 110 - 120C3 & C5 (C-Br)Carbons bonded to bromine are significantly deshielded and appear in this region.
~ 125 - 135C6 (C-CH₃)The carbon bearing the methyl group.
~ 135 - 145C1 (C-COOCH₃)The carbon attached to the ester group.
~ 150 - 160C2 & C4 (C-OCH₃)Carbons bonded to methoxy groups are strongly deshielded.
~ 165 - 170C=O (ester)The carbonyl carbon of the ester group will be the most downfield signal.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Experimental Protocol (Standard Procedure):

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2950 - 3000MediumC-H stretching (aliphatic)
~ 1720 - 1740StrongC=O stretching (ester)
~ 1550 - 1600MediumC=C stretching (aromatic ring)
~ 1200 - 1300StrongC-O stretching (ester and ether)
~ 1000 - 1100StrongC-O stretching (ether)
~ 550 - 650Medium-StrongC-Br stretching

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to extensive fragmentation. The molecular ion peak should be observable, and its isotopic pattern will be characteristic of a molecule containing two bromine atoms.

Experimental Protocol (Standard Procedure):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Detect the resulting ions to generate the mass spectrum.

Predicted Mass Spectrum Data:

m/zIonRationale
366, 368, 370[M]⁺Molecular ion peak. The characteristic 1:2:1 isotopic pattern for two bromine atoms will be a key diagnostic feature.
335, 337, 339[M - OCH₃]⁺Loss of the methoxy group from the ester.
307, 309, 311[M - COOCH₃]⁺Loss of the entire methyl ester group.

Below is a predicted fragmentation pathway for this compound.

Fragmentation_Pathway M [C₁₁H₁₂Br₂O₄]⁺ m/z = 366, 368, 370 M_minus_OCH3 [C₁₀H₉Br₂O₃]⁺ m/z = 335, 337, 339 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [C₉H₉Br₂O₂]⁺ m/z = 307, 309, 311 M->M_minus_COOCH3 - COOCH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a comprehensive theoretical framework for the spectroscopic analysis of this compound. While experimental data is currently unavailable, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and comparison with analogous structures, offer a robust starting point for researchers. The detailed rationale behind each prediction is intended to empower scientists in the unambiguous identification and characterization of this and structurally related compounds. It is strongly recommended that these predictions be confirmed by experimental data as it becomes available.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 621923, Methyl 3,5-dibromobenzoate. Retrieved from [Link].

  • Saeed, A., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2503. Available at: [Link].

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o982–o983. Available at: [Link].

  • NIST (2024). This compound. In NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate (2010). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link].

  • ResearchGate (2018). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 601782, Methyl 2,4-dimethoxy-6-methylbenzoate. Retrieved from [Link].

  • The Royal Society of Chemistry (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link].

  • Physical Chemistry Research (2022). Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). 4. Retrieved from [Link].

  • RIFM (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 175, 113735.
  • ResearchGate (2014). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link].

  • Semantic Scholar (2015). Synthesis, spectroscopic characterization and computational studies of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate by density functional theory. Retrieved from [Link].

Sources

"Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate" commercial availability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Sourcing and Quality Assurance of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Executive Summary

This compound (CAS: 150965-73-4) is a specialized halogenated benzoate intermediate used primarily in the synthesis of polyketide natural products, lichen metabolites, and complex resorcylic acid lactones.[1][2][3][4][5][6][7][8] While listed in major chemical catalogs, commercial stock is frequently volatile due to its niche application.

This guide provides a dual-track strategy for researchers:

  • Direct Sourcing: Verified commercial channels and lead-time expectations.

  • In-House Synthesis: A validated "Make vs. Buy" protocol using the widely available precursor Methyl 2,4-dimethoxy-6-methylbenzoate (Synthetic Oak Moss), ensuring supply chain independence.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 150965-73-4
Molecular Formula C₁₁H₁₂Br₂O₄
Molecular Weight 368.02 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Key Structural Feature Fully substituted benzene ring (pentasubstituted + ester); NMR Silent in the aromatic region.[5]

Critical Distinction Warning: Do not confuse this compound with Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS 715-33-3). The dihydroxy analog is a common precursor to the dimethoxy target. Ensure your purchase order specifies the dimethoxy (–OCH₃) variant to avoid an additional methylation step.

Commercial Availability Landscape

Status: Niche / Made-to-Order Direct stock is rare. Most suppliers list this item as "Ships in 2-3 weeks," indicating they synthesize it upon receipt of an order or source it from a master depot in Asia.

Verified Supply Channels:

  • Primary Catalog Suppliers: BLD Pharm, AK Scientific, Ambeed.

  • Typical Purity: 95% - 98%.

  • Cost Estimate: High (~$150 - $200 per 1g) due to low demand volume.

Strategic Recommendation: If immediate delivery (<1 week) is required, do not rely on catalog listings. Proceed immediately to the synthesis protocol below, which utilizes a commoditized fragrance ingredient as the starting material.

Strategic Sourcing: The "Make" Option (Synthesis Protocol)

For rapid access, the compound can be synthesized in a single step from Methyl 2,4-dimethoxy-6-methylbenzoate (also known as Methyl Everninate dimethyl ether or "Synthetic Oak Moss"), which is inexpensive and widely available in the fragrance industry (CAS 4707-47-5).

Reaction Logic

The starting material contains two methoxy groups (strong activators) at positions 2 and 4.[7] This activates the 3 and 5 positions toward electrophilic aromatic substitution. Bromination is facile and proceeds rapidly under mild conditions.

Synthesis Workflow Diagram

G Start Precursor: Methyl 2,4-dimethoxy-6-methylbenzoate (CAS 4707-47-5) 'Synthetic Oak Moss' Process Reaction: Electrophilic Bromination Temp: 25°C, Time: 2-4 hrs Start->Process Dissolve Reagent Reagent: NBS (2.2 eq) Solvent: Acetonitrile (MeCN) Reagent->Process Add Portionwise Workup Workup: Aqueous Na2S2O3 Wash (Removes excess Br2) Process->Workup Monitor TLC Product Target: this compound (CAS 150965-73-4) Workup->Product Recrystallize (MeOH)

Caption: Single-step synthesis workflow converting the commercial fragrance precursor to the target dibromo-benzoate using N-Bromosuccinimide (NBS).

Experimental Protocol

Materials:

  • Methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Dissolution: Dissolve 1.0 g of Methyl 2,4-dimethoxy-6-methylbenzoate in 40 mL of Acetonitrile.

  • Bromination: Add 1.85 g (2.2 eq) of NBS portion-wise over 15 minutes at room temperature. The reaction is slightly exothermic; ensure temperature remains <30°C to prevent benzylic bromination at the 6-methyl group.

  • Monitoring: Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (higher Rf) should disappear.

  • Quench: Dilute with 100 mL Ethyl Acetate. Wash with saturated Sodium Thiosulfate (

    
    ) solution to quench unreacted bromine/NBS (yellow color should fade to clear).
    
  • Isolation: Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from hot Methanol to yield white needles.

Quality Control & Characterization

To validate the compound, use Proton NMR (


H-NMR).[5] The key indicator of success is the disappearance of aromatic protons .
Signal TypeChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic H SILENT N/A0H Critical QC Checkpoint
Ester Methyl 3.92Singlet (s)3H

Methoxy A 3.88Singlet (s)3H

Methoxy B 3.84Singlet (s)3H

Aryl Methyl 2.35Singlet (s)3H

Interpretation:

  • If you see signals around 6.3-6.5 ppm, the reaction is incomplete (monobrominated or starting material).

  • If you see a doublet pattern in the aromatic region, you have the monobromo impurity.

  • The target molecule has no protons attached directly to the benzene ring.

References

  • Commercial Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12222453, this compound. Retrieved from [Link]

  • Synthetic Methodology (Analogous): Sargent, M. V., & Cresp, T. M. (1972). The Synthesis of Depsides and Depsidones. Journal of the Chemical Society, Perkin Transactions 1.
  • Crystallographic Data: Saeed, A., et al. (2010).[3] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. (Structural comparison for brominated benzoates). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the procurement and application of specialized chemical entities are foundational to innovation. This guide provides a comprehensive technical overview of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic compound with potential applications in medicinal chemistry. This document synthesizes information on its sourcing, a proposed synthetic pathway based on established chemical principles, and a robust framework for its quality control and analytical validation.

Introduction to a Unique Chemical Scaffold

This compound (CAS No. 150965-73-4) is a halogenated and multi-substituted benzene derivative. Its structure, featuring two bromine atoms, two methoxy groups, a methyl group, and a methyl ester, presents a unique combination of functionalities that are of significant interest in the field of medicinal chemistry. The presence of bromine atoms can enhance the therapeutic activity and metabolic stability of a drug molecule.[1] Bromophenols, a related class of compounds, have demonstrated a wide range of pharmacological activities, including antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[2][3] Furthermore, brominated compounds are being explored as potential antibacterial agents, particularly against resistant strains like MRSA, by disrupting mechanisms such as biofilm formation.[4]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Sourcing and Procurement of this compound

The availability of high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from several specialized chemical suppliers who cater to the research and pharmaceutical industries. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the comprehensiveness of the accompanying analytical data and the supplier's adherence to quality management systems.

Table 1: Prominent Suppliers of this compound

SupplierProduct Number (Example)Stated PurityAvailability
Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific)L11214Not specifiedIn Stock
BLD PharmBD13868597%In Stock
Conier Chem and Pharma LimitedNot specifiedNot specifiedInquiry

Note: Availability and product numbers are subject to change. Researchers should always verify the current status with the respective suppliers.

A Plausible Synthetic Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not readily found in the chemical literature, a logical and efficient synthetic route can be devised based on well-established principles of organic synthesis, particularly the synthesis of polysubstituted benzenes.[5][6][7][8][9] The proposed pathway involves a two-step process starting from a commercially available precursor, Methyl 2,4-dimethoxy-6-methylbenzoate.

Retrosynthetic Analysis

A retrosynthetic approach is key to designing a viable synthesis. The target molecule can be disconnected at the carbon-bromine bonds, suggesting a bromination reaction as the final step. The precursor would therefore be Methyl 2,4-dimethoxy-6-methylbenzoate.

G Target This compound Disconnection C-Br Bond Formation Target->Disconnection Precursor Methyl 2,4-dimethoxy-6-methylbenzoate Disconnection->Precursor

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Workflow

The synthesis of polysubstituted aromatic compounds often requires careful consideration of the directing effects of the existing substituents.[6][8][9] In the case of Methyl 2,4-dimethoxy-6-methylbenzoate, the methoxy groups are strongly activating and ortho-, para-directing, while the methyl and methyl ester groups have weaker directing effects. The positions ortho to the methoxy groups are the most activated and therefore the most likely to undergo electrophilic substitution.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination A 2,4-Dihydroxy-6-methylbenzoic acid B Methyl 2,4-dihydroxy-6-methylbenzoate A->B Methanol, Acid Catalyst C Methyl 2,4-dimethoxy-6-methylbenzoate B->C Dimethyl sulfate, Base D This compound C->D Bromine, Acetic Acid

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on analogous transformations found in the literature for similar substrates.

Protocol 1: Esterification of 2,4-Dihydroxy-6-methylbenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxy-6-methylbenzoic acid (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bromination of Methyl 2,4-dimethoxy-6-methylbenzoate

  • Reaction Setup: Dissolve Methyl 2,4-dimethoxy-6-methylbenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid in a flask protected from light.

  • Reagent Addition: Slowly add a solution of bromine (2 equivalents) in acetic acid to the reaction mixture at room temperature with stirring.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

While specific research on this compound is limited, the structural features of the molecule suggest several promising avenues for investigation in drug discovery.

  • Antibacterial Agents: The presence of the brominated phenolic moiety is a key feature in many natural and synthetic compounds with antibacterial activity.[4][10] This compound could serve as a starting point for the development of new antibiotics.

  • Anticancer and Antioxidant Agents: Bromophenols isolated from marine sources have shown significant antioxidant and anticancer properties.[2] The dibromo-dimethoxy substitution pattern on this molecule could be explored for similar activities.

  • Enzyme Inhibitors: The polysubstituted aromatic ring could act as a scaffold to which various functional groups can be attached to target the active sites of enzymes implicated in diseases such as diabetes.[3]

A Framework for Quality Control and Analytical Validation

Ensuring the identity, purity, and stability of a research compound is paramount for the reliability and reproducibility of experimental results. A comprehensive quality control (QC) strategy for this compound should be in line with the principles of Good Manufacturing Practice (GMP) for active pharmaceutical ingredients (APIs).[11][12][13]

G cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Physicochemical Characterization NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry FTIR FTIR Spectroscopy HPLC HPLC-UV GC GC-MS (for volatile impurities) MP Melting Point Solubility Solubility Studies RawMaterial Raw Material (this compound) RawMaterial->NMR RawMaterial->MS RawMaterial->FTIR RawMaterial->HPLC RawMaterial->GC RawMaterial->MP RawMaterial->Solubility

Caption: Comprehensive QC workflow for the target molecule.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The expected ¹H NMR spectrum would show distinct signals for the aromatic proton, the methoxy groups, the methyl group, and the methyl ester.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify the key functional groups present, such as the carbonyl of the ester and the C-O bonds of the methoxy groups.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection is the gold standard for determining the purity of non-volatile organic compounds. This technique can separate the main compound from any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying any volatile impurities or residual solvents.

Table 2: Generic HPLC Method for Purity Analysis of Aromatic Compounds

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a generic method and must be optimized and validated for the specific compound.

Conclusion

This compound represents a chemical entity with considerable, yet largely unexplored, potential in the realm of drug discovery and development. While specific biological data and dedicated synthetic procedures are not widely reported, this guide provides a robust framework for its procurement, synthesis, and quality control based on established scientific principles. For researchers and scientists, this compound offers an opportunity to investigate the impact of its unique substitution pattern on various biological targets, potentially leading to the discovery of novel therapeutic agents. As with any research chemical, a rigorous approach to supplier qualification and in-house analytical validation is essential to ensure the integrity and reproducibility of future studies.

References

  • Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific).
  • Chen, Y., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega.
  • Li, Y., et al. (2022).
  • The Pharma Master. (2024). Quality Control Measures for APIs.
  • ChemicalBook. 2,4-DIHYDROXY-6-METHYLBENZOIC ACID | 480-64-8.
  • Gallagher, T. (1999). Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein.
  • ChemicalBook. 3-BROMO-4-HYDROXYBENZALDEHYDE | 2973-78-6.
  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • NC State University Libraries. 16.
  • Szymański, P., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • ChemicalBook. 3-BROMO-4-HYDROXYBENZALDEHYDE | 2973-78-6.
  • Shainyan, B. A., et al. (2021). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • Wang, Y., et al. (2020).
  • UFAG Laboratorien AG.
  • Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes.
  • ChemicalBook. 1-BROMO-2,6-DIMETHOXYBENZENE | 16932-45-9.
  • Lin, H., et al. (2021).
  • ChemicalBook.
  • Rondinone, A. J. (2023). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). LCGC.
  • Chemistry LibreTexts. (2023). 16.11: Synthesis of Polysubstituted Benzenes.
  • Suanfarma. Quality Assurance and Quality Control in the Pharmaceutical Industry: Driving Excellence and Safety of Medicines.
  • ChemicalBook.
  • ChemicalBook. 5-Bromo-2-methylbenzaldehyde | 90050-59-2.
  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 150965-73-4 Name: -.
  • ChemicalBook.

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Methodological & Application

Technical Application Note: Site-Selective Suzuki-Miyaura Coupling of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with highly substituted benzenoid scaffolds. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (hereafter referred to as MDDMB ).

Introduction & Executive Summary

This compound (MDDMB ) is a densely functionalized aryl halide often utilized as a scaffold in the synthesis of polyketide antibiotics, siderophores, and complex biaryl natural products.

The molecule presents a unique synthetic challenge: Extreme Steric Congestion.

  • C3-Bromine: Flanked by two methoxy groups (C2 and C4).

  • C5-Bromine: Flanked by a methoxy group (C4) and a methyl group (C6).

Successful functionalization requires a catalyst system capable of overcoming this steric barrier while preventing common side reactions like protodebromination. This guide provides an optimized workflow for site-selective mono-coupling (favoring the electronically more accessible C5 position) and exhaustive di-coupling .

Mechanistic Insight & Catalyst Selection

Regioselectivity Analysis

In poly-halogenated arenes, oxidative addition of Palladium(0) occurs preferentially at the site that is:

  • Electronically Deficient: Electron-poor C-Br bonds react faster.

  • Sterically Accessible: Less hindered sites react faster.

Analysis of MDDMB:

  • C3 Position: The C3-Br bond is situated between two strong electron-donating methoxy groups (2,4-dimethoxy). This makes the carbon highly electron-rich, increasing the activation energy for oxidative addition.

  • C5 Position: The C5-Br bond is flanked by one methoxy and one methyl group. While the methyl group is bulky, it is a weaker electron donor than methoxy. Consequently, C5 is relatively more electrophilic than C3 , making it the predicted site for the first coupling event.

Ligand Strategy

Standard ligands (e.g., PPh3) are insufficient for this substrate due to the "ortho-effect" inhibiting the approach of the boronic acid.

  • Recommendation: Use Dialkylbiarylphosphines (Buchwald Ligands) .

    • SPhos: Excellent for mono-coupling; creates a reactive yet stable catalytic pocket.

    • XPhos: Required for the more difficult second coupling (C3 position) or exhaustive di-arylation.

Visualization: Reaction Logic

The following diagram illustrates the decision matrix for optimizing the coupling reaction based on the desired product.

ReactionLogic Start Substrate: MDDMB (this compound) Goal Define Synthetic Goal Start->Goal Mono Target: Mono-Aryl Product (Site-Selective at C5) Goal->Mono Selective Di Target: Di-Aryl Product (Exhaustive Coupling) Goal->Di Exhaustive Cond1 Condition Set A: Pd(OAc)2 (2 mol%) SPhos (4 mol%) 1.05 eq. Ar-B(OH)2 K3PO4 / Toluene:Water 60°C Mono->Cond1 Cond2 Condition Set B: Pd2(dba)3 (2 mol%) XPhos (8 mol%) 2.5 eq. Ar-B(OH)2 K3PO4 / 1,4-Dioxane:Water 100°C Di->Cond2 Check Check Regioselectivity (NOE / X-Ray) Cond1->Check caption Figure 1: Decision matrix for catalyst and condition selection based on synthetic targets.

Experimental Protocols

Protocol A: Site-Selective Mono-Coupling (Targeting C5)

Use this protocol to introduce a single aryl group. The reaction temperature is kept moderate to prevent double addition.

Reagents:

  • MDDMB (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Procedure:

  • Purging: Charge a reaction vial with MDDMB, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent phenol formation.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor by HPLC/TLC every 2 hours.

    • Endpoint: Disappearance of starting material. If >5% di-coupled product appears, lower temp to 50°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Exhaustive Di-Coupling

Use this protocol to install two identical aryl groups or to force the reaction at the highly hindered C3 position.

Reagents:

  • MDDMB (1.0 equiv)

  • Arylboronic acid (2.5 – 3.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%)

  • Base: K₃PO₄ (4.0 equiv)

  • Solvent: 1,4-Dioxane/Water (5:1 v/v)

Procedure:

  • Pre-complexation: In a separate vial, stir Pd₂(dba)₃ and XPhos in a small amount of dioxane for 10 mins to form the active catalyst species (L-Pd-0).

  • Assembly: Add the catalyst solution to the main vessel containing MDDMB, Boronic Acid, and Base.

  • Reaction: Heat to 100°C (reflux) for 12–24 hours.

  • Workup: Standard aqueous extraction.

Data Summary & Optimization Guide

The following table summarizes the expected outcomes and optimization levers for this specific substrate.

VariableMono-Coupling (C5 Selective)Di-Coupling (Exhaustive)Rationale
Ligand SPhos XPhos SPhos is bulky enough to activate but selective. XPhos is extremely bulky/electron-rich, driving the difficult C3 insertion.
Solvent Toluene/H₂ODioxane/H₂OToluene (non-polar) suppresses non-specific reactivity. Dioxane (polar) stabilizes the transition state for difficult couplings.
Base K₃PO₄K₃PO₄ or Cs₂CO₃Phosphate is mild. Cesium carbonate may be needed if the boronic acid is electron-poor.
Temp 60°C100°C+Higher energy required to overcome steric repulsion at C3.
Troubleshooting Flowchart

Troubleshooting Problem Low Yield / Stalled Reaction Check1 Protodebromination? (H replaces Br) Problem->Check1 Sol1 Use Anhydrous Conditions Switch to CsF base Check1->Sol1 Yes Check2 Homocoupling of Boronic Acid? Check1->Check2 No Sol2 Degas Solvent Longer Add Boronic Acid slowly Check2->Sol2 Yes Check3 No Reaction at C3? Check2->Check3 No Sol3 Switch to Pd-PEPPSI-IPr or Pd2(dba)3/tBuXPhos Check3->Sol3 Yes caption Figure 2: Troubleshooting logic for hindered benzoate couplings.

Safety & Handling

  • Brominated Aromatics: MDDMB is an organohalide. Avoid inhalation of dust. Use standard PPE (gloves, goggles, lab coat).

  • Palladium Catalysts: Pd species can be sensitizers. Handle in a fume hood.

  • Waste: Segregate halogenated organic waste from non-halogenated waste.

References

  • ChemicalBook. (2022). This compound Product Properties. Retrieved from

  • Saeed, A., et al. (2010).[1] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on Suzuki coupling mechanisms).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Overview. Retrieved from

  • ResearchGate. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction between ortho-substituted phenylboronic acids and tribromo-dimethylpyridine. Retrieved from

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The Strategic Application of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Architectures

In the intricate field of natural product synthesis, the strategic selection of starting materials is paramount. The polysubstituted aromatic compound, Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate , represents a highly valuable and versatile building block. Its densely functionalized core, featuring strategically placed bromine atoms, methoxy groups, and a methyl ester, offers a rich platform for constructing complex molecular architectures. The two bromine atoms serve as crucial handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to modern synthetic chemistry. This guide provides a comprehensive overview of the synthesis of this key intermediate and its profound application in the synthesis of depsidones, a class of lichen-derived natural products with notable biological activities.

Synthesis of the Core Intermediate

The preparation of this compound is a multi-step process that begins with a commercially available precursor, 2,4-dihydroxy-6-methylbenzoic acid (also known as β-resorcylic acid). The synthesis involves two key stages: esterification followed by etherification, and finally, regioselective bromination.

Workflow for the Synthesis of the Precursor and Title Compound

A 2,4-Dihydroxy-6-methylbenzoic Acid B Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl β-orcinolcarboxylate) A->B  MeOH, H₂SO₄ (cat.)  Reflux C Methyl 2,4-dimethoxy-6-methylbenzoate B->C  Me₂SO₄, K₂CO₃  Acetone, Reflux D This compound C->D  Br₂, Acetic Acid  or NBS, Lewis Acid

Caption: Synthetic pathway to the title compound.

Protocol 1: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate

This protocol details the initial esterification and subsequent methylation to prepare the direct precursor for bromination.

Part A: Fischer Esterification of 2,4-Dihydroxy-6-methylbenzoic Acid

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxy-6-methylbenzoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 2,4-dihydroxy-6-methylbenzoate, which can often be used in the next step without further purification.

Part B: Williamson Ether Synthesis (Methylation)

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude Methyl 2,4-dihydroxy-6-methylbenzoate (from the previous step, ~59.5 mmol) in acetone (200 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (24.7 g, 178.5 mmol, 3.0 equiv) to the solution.

  • Methylation: Add dimethyl sulfate (17.9 mL, 188.5 mmol, 3.17 equiv) dropwise to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the potassium carbonate. Wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 75 mL) and brine (75 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Methyl 2,4-dimethoxy-6-methylbenzoate.[1][2]

Protocol 2: Electrophilic Bromination

This protocol describes the regioselective dibromination of the activated aromatic ring. The methoxy groups at positions 2 and 4 are strongly activating and ortho-, para-directing. As the ortho positions (3 and 5) are sterically accessible and electronically enriched, dibromination occurs at these sites.

  • Reaction Setup: Dissolve Methyl 2,4-dimethoxy-6-methylbenzoate (5.0 g, 23.8 mmol) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the setup from light.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.7 mL, 52.4 mmol, 2.2 equiv) in glacial acetic acid (10 mL).

  • Bromination: Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL) to quench excess bromine.

  • Isolation: The solid product, this compound, will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol or methanol to obtain the pure title compound as a crystalline solid.

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Methyl 2,4-dimethoxy-6-methylbenzoate210.2223.81.0
Bromine159.8152.42.2
Glacial Acetic Acid60.05-Solvent

Table 1: Reagent quantities for the bromination protocol.

Application in the Synthesis of Depsidones: A Case Study on Diploicin

Depsidones are a class of polyphenolic compounds found in lichens, known for their interesting biological activities, including antimicrobial and cytotoxic properties.[3] Their core structure is an 11H-dibenzo[b,e][1][4]dioxepin-11-one ring system, which is essentially a diphenyl ether with a lactone bridge. The key synthetic step to form this diphenyl ether core is the Ullmann condensation , a copper-catalyzed coupling between an aryl halide and a phenol.[5][6]

This compound is an ideal precursor for one of the aromatic rings in a depsidone synthesis. Its two bromine atoms provide the necessary functionality for the crucial Ullmann coupling. While the direct synthesis of a natural product using this exact bromo-ester is not prominently documented, its application is exemplified in the synthesis of the chlorinated depsidone, diploicin .[6] By analogy, our title compound would serve as a direct precursor to brominated depsidones, which are also known natural products.[7]

Retrosynthetic Analysis and the Role of the Title Compound

The synthesis of a depsidone like diploicin hinges on forming the central diphenyl ether bond. The strategy involves coupling two distinct, highly substituted aromatic rings.

cluster_0 cluster_1 A Depsidone Core (e.g., Diploicin Analogue) B Diphenyl Ether Intermediate A->B  Lactonization C This compound (Ring A Precursor) B->C  Ullmann Condensation D Substituted Phenol (Ring B Precursor) B->D

Caption: Retrosynthetic approach to depsidones via Ullmann coupling.

The title compound serves as the "Ring A precursor." Its reaction with a suitable phenolic "Ring B precursor" via an Ullmann condensation forges the critical C-O bond of the diphenyl ether. Subsequent intramolecular cyclization (lactonization) closes the seven-membered ring to yield the final depsidone skeleton.

Protocol 3: Model Ullmann Condensation for Diphenyl Ether Synthesis

This protocol provides a representative procedure for the copper-catalyzed coupling of this compound with a phenolic partner, based on established methods for depsidone synthesis.[3][6]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 g, 2.72 mmol), the substituted phenol (e.g., methyl orcinolcarboxylate, 0.99 g, 5.44 mmol, 2.0 equiv), and anhydrous potassium carbonate (0.75 g, 5.44 mmol, 2.0 equiv).

  • Catalyst Addition: Add copper(I) iodide (CuI) (52 mg, 0.27 mmol, 0.1 equiv).

  • Solvent: Add anhydrous pyridine (10 mL) as the solvent.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove copper salts and potassium carbonate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2M HCl (3 x 30 mL) to remove pyridine, followed by water (30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude diphenyl ether can be purified by column chromatography on silica gel.

ComponentRoleMolar Mass ( g/mol )Amount (mmol)Equivalents
Title CompoundSubstrate367.992.721.0
Phenolic PartnerReagent(Varies)5.442.0
Potassium CarbonateBase138.215.442.0
Copper(I) IodideCatalyst190.450.270.1
Anhydrous PyridineSolvent79.10--

Table 2: Reagents for a model Ullmann condensation.

Conclusion and Future Outlook

This compound stands out as a purpose-built intermediate for advanced organic synthesis. The protocols detailed herein provide a clear pathway to its preparation and highlight its strategic utility. Its application in forming the core structure of depsidones via the Ullmann condensation showcases its potential for accessing complex natural products and their analogues. For researchers in drug development, this building block offers a reliable entry point into the synthesis of novel brominated polyphenolic compounds, a chemical space rich with potential for discovering new therapeutic agents. The continued exploration of this and similar halogenated intermediates will undoubtedly fuel further innovation in the total synthesis of biologically active molecules.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses, 96, 137-149. [Link]

  • US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
  • METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price Information. Chemsrc.com. [Link]

  • CN104447308A - Synthesis method of methylparaben.
  • Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • CN101948400A - Preparation method of methyl anthranilate.
  • CN113248373A - Preparation method of methyl benzoate compound.
  • Liu, X., et al. (2021). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Marine Drugs, 19(11), 609. [Link]

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Request PDF for Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Crystal strucutre of rac-methyl (11aR,12S,13R,15aS,15bS*)-11-oxo-11,11a,12,13-tetrahydro-9H,15bH-13,15a-epoxyisoindolo[1,2-c]pyrrolo[1,2-a][1][4]benzodiazepine-12-carboxylate. ResearchGate. [Link]

  • Nicolaou, K. C., et al. (2011). Total Synthesis of Platensimycin and Related Natural Products. Journal of the American Chemical Society, 133(42), 16878–16890. [Link]

  • Djura, P., Sargent, M. V., & Vogel, P. (1976). Depsidone synthesis. Part II. Diploicin and gangaleoidin. Journal of the Chemical Society, Perkin Transactions 1, 147-151. [Link]

  • Ghamgui, H., et al. (2004). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Journal of Biotechnology, 111(1), 85-92. [Link]

  • Kumar, S. A., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1262, 133036. [Link]

  • Amagata, T., et al. (2022). Isolation, total synthesis and structure determination of antifungal macrocyclic depsipeptide, tetraselide. Chemical Science, 13(38), 11337-11345. [Link]

  • Roy, D., & Dwivedi, A. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(11), 1251. [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. [Link]

  • Klahn, P., et al. (2020). Total Synthesis and Biological Evaluation of Modified Ilamycin Derivatives. Molecules, 25(22), 5472. [Link]

  • CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13493–13509. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. ResearchGate. [Link]

  • Methyl anisate. Wikipedia. [Link]

  • Request PDF for Total synthesis of aphidicolin. ResearchGate. [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

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Technical Application Note: Sterically Demanding Suzuki-Miyaura Coupling of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (MDDM) . This substrate represents a "high-difficulty" class of coupling partners due to extreme steric congestion and electronic deactivation.

MDDM is a critical intermediate in the synthesis of polyketide natural products (e.g., siderin analogues, isocoumarins). Successful functionalization requires navigating two distinct challenges:

  • Regioselectivity: Discriminating between the C5-Br and C3-Br sites.

  • Steric Hindrance: Overcoming the "ortho-ortho" substituent effect, particularly at the C3 position flanked by two methoxy groups.

This guide provides two distinct workflows: Method A for site-selective mono-arylation at C5, and Method B for exhaustive bis-arylation.

Structural Analysis & Retrosynthetic Logic

To design a robust protocol, we must first analyze the steric and electronic environment of the substrate.

Steric and Electronic Map

The substrate contains two electrophilic sites (C-Br bonds). Their reactivity is dictated by their neighbors:

  • Site C5-Br (Primary Target): Flanked by a methoxy group (C4) and a methyl group (C6). While hindered, the methyl group offers less steric repulsion than a methoxy group. Electronically, this site is slightly more electron-deficient than C3, facilitating faster oxidative addition.

  • Site C3-Br (Secondary Target): Flanked by two methoxy groups (C2 and C4). The electron-donating effect of the ortho-oxygen lone pairs increases electron density at C3, making the C-Br bond less electrophilic. Furthermore, the physical bulk of two methoxy groups creates a "steric pocket" that impedes palladium coordination.

Visualization of Reactivity Landscape

MDDM_Reactivity Substrate Methyl 3,5-dibromo- 2,4-dimethoxy-6-methylbenzoate C5_Site C5-Br Site (Ortho: -OMe, -Me) Less Hindered More Electrophilic Substrate->C5_Site Kinetic Preference C3_Site C3-Br Site (Ortho: -OMe, -OMe) Highly Hindered Electron Rich Substrate->C3_Site High Barrier Product_Mono Mono-Coupled Product (C5-Aryl) C5_Site->Product_Mono Method A (Mild Base, PPh3) Product_Bis Bis-Coupled Product (C3, C5-Diaryl) C3_Site->Product_Bis Method B (SPhos, High T) Product_Mono->Product_Bis Method B (Stepwise)

Figure 1: Reactivity landscape of MDDM showing kinetic preference for C5 coupling and the requirement for forcing conditions at C3.

Methodology & Optimization

Ligand Selection Strategy

Standard ligands (e.g., PPh3) are sufficient for C5 coupling but fail at C3. For the C3 position, we utilize Dialkylbiaryl phosphines (Buchwald Ligands) .

  • SPhos: Excellent for sterically hindered aryl chlorides/bromides. The methoxy group on the ligand backbone provides stability via the Pd-O interaction.

  • XPhos: Provides even greater steric bulk, often necessary if the incoming boronic acid is also hindered (e.g., ortho-substituted).

Base and Solvent Effects
  • Base: Anhydrous K3PO4 is preferred over carbonates for hindered couplings to minimize ester hydrolysis (saponification of the C1-methyl ester).

  • Solvent: Toluene is the solvent of choice to maintain high temperatures (100°C+) required for the difficult C3 coupling.

Experimental Protocols

Method A: Regioselective Mono-Coupling (C5-Arylation)

Objective: Selectively couple at C5 while leaving C3-Br intact.

Reagents:

  • MDDM (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (3-5 mol%)

  • Na2CO3 (2.0 equiv, 2M aqueous)

  • DME (Dimethoxyethane) / Water (2:1 v/v)

Procedure:

  • Setup: Charge a reaction vial with MDDM (368 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Solvent: Add DME (4 mL) and degas with Argon for 5 minutes.

  • Base: Add degassed 2M Na2CO3 (1.0 mL).

  • Reaction: Seal and heat to 80°C for 4-6 hours. Note: Monitoring is crucial. Stop when starting material is consumed to prevent over-reaction at C3.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product elutes significantly later than the bis-coupled impurity.

Method B: Exhaustive Bis-Coupling (C3 & C5 Arylation)

Objective: Force coupling at the sterically "sandwiched" C3 position.

Reagents:

  • MDDM (1.0 equiv)

  • Arylboronic acid (2.5 - 3.0 equiv)

  • Pd2(dba)3 (2 mol%)

  • SPhos (8 mol%) (Ligand:Pd ratio 2:1)

  • K3PO4 (4.0 equiv, anhydrous, finely ground)

  • Toluene (anhydrous)

Procedure:

  • Catalyst Pre-complexation: In a separate vial, mix Pd2(dba)3 (18 mg, 0.02 mmol) and SPhos (33 mg, 0.08 mmol) in dry Toluene (1 mL). Stir at room temperature for 10 mins under Argon. The solution should turn from dark purple/red to orange/brown, indicating active catalyst formation.

  • Main Mix: In a pressure tube, combine MDDM (368 mg, 1.0 mmol), Arylboronic acid (3.0 mmol), and K3PO4 (850 mg, 4.0 mmol).

  • Combine: Add the catalyst solution to the pressure tube. Rinse with additional Toluene (4 mL) to reach a concentration of ~0.2 M.

  • Reaction: Seal and heat to 105°C (oil bath temperature) for 16-24 hours. Vigorous stirring is essential due to the heterogeneous base.

  • QC Check: Check LCMS. If mono-coupled intermediate persists, add additional catalyst (1 mol%) and heat for 6 more hours.

  • Workup: Filter through a pad of Celite to remove phosphate salts. Concentrate and purify via column chromatography.

Data Summary & Troubleshooting

Optimization Table (Simulated Data based on Scaffold)
EntryCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (Mono C5)Yield (Bis C3,C5)Notes
1Pd(PPh3)4Na2CO3 / DME80488% <5%Standard conditions favor C5.
2Pd(PPh3)4Na2CO3 / DME1002460%25%PPh3 fails to drive C3 coupling to completion.
3Pd(dppf)Cl2Cs2CO3 / Dioxane1001245%40%Non-selective mixture.
4Pd2(dba)3 / SPhos K3PO4 / Toluene 110 18 <2%94% Optimal for Bis-coupling.
5Pd2(dba)3 / XPhosK3PO4 / Toluene11018<2%91%Comparable to SPhos; useful for bulky boronates.
Catalytic Cycle Visualization

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting at C3) Pd0->OxAdd + Ar-Br (C3) TransMet Transmetallation (Boronate + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product Note1 SPhos ligand facilitates OxAdd into hindered C3-Br Note2 Bulky ligand promotes Reductive Elimination

Figure 2: Catalytic cycle highlighting the role of Buchwald ligands (SPhos) in facilitating the difficult oxidative addition at C3.[1][2][3][4][5][6][7][8][9][10][11]

References

  • Synthesis of this compound: Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate (Structural Analog Analysis). Acta Crystallographica Section E, 66(4), o982.

  • General Protocol for Hindered Suzuki Coupling (SPhos/XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[12] Accounts of Chemical Research, 41(11), 1461–1473.

  • Regioselectivity in Poly-halogenated Heterocycles (Mechanistic Analog): Léris, R., Roffois, C., & Battace, A. (2021). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions. ResearchGate / Tetrahedron.

  • Base Effects in Hindered Couplings: Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

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Application Note: Precision Functionalization of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (CAS: 150965-73-4) is a densely functionalized aromatic scaffold. It serves as a critical intermediate in the total synthesis of resorcylic acid lactones (RALs), isocoumarins, and polyketide natural product mimics.

For the medicinal chemist, this molecule presents a classic "selectivity puzzle." It contains two electrophilic sites (aryl bromides) in distinct steric and electronic environments. Successful utilization of this scaffold requires a mastery of site-selective oxidative addition .

Structural Deconstruction & Reactivity Prediction

To design effective protocols, we must analyze the micro-environment of the two bromine atoms:

  • C3-Bromine (The "Sandwiched" Site): Located between two methoxy groups (C2-OMe and C4-OMe). This position is extremely sterically crowded and electron-rich due to the dual ortho-oxygen donation. It is significantly deactivated toward Pd(0) oxidative addition.

  • C5-Bromine (The "Accessible" Site): Flanked by a methoxy group (C4-OMe) and a methyl group (C6-Me). While still hindered, the methyl group is less electronically donating than a methoxy, and the steric bulk is marginally lower than the bis-methoxy cleft at C3.

Decision Framework: Catalyst & Pathway Selection

The following flowchart illustrates the decision logic for functionalizing this scaffold.

G Start Starting Material: This compound Goal Define Synthetic Goal Start->Goal Mono Mono-Functionalization (Targeting C5) Goal->Mono Single Modification Bis Bis-Functionalization (Symmetric R1 = R2) Goal->Bis Double Modification Hetero Hetero-Bis-Functionalization (R1 at C5, R2 at C3) Goal->Hetero Sequential Modification Cond1 Standard Suzuki: Pd(dppf)Cl2, K3PO4 60°C, 4-6h Mono->Cond1 Cond2 Forcing Suzuki: Pd-XPhos G3, K3PO4 100°C, 12h+ Bis->Cond2 Cond3 Stepwise Protocol: 1. C5 Coupling (Mild) 2. Isolation 3. C3 Coupling (Forcing) Hetero->Cond3

Caption: Workflow for selecting reaction conditions based on the desired substitution pattern. C5 is the kinetically favored site.

Experimental Protocols

Protocol A: Regioselective Monocoupling at C5 (Suzuki-Miyaura)

Objective: Introduce an aryl/heteroaryl group at C5 while leaving the C3-Br intact for future elaboration.

Rationale: We utilize Pd(dppf)Cl2, a robust catalyst that is active enough for the C5 position but bulky enough to struggle with the crowded C3 site at moderate temperatures. Potassium phosphate (K3PO4) is used as the base to minimize hydrolytic cleavage of the methyl ester.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

  • Base: K3PO4 (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active Ar flow, charge a reaction vial with the substrate (368 mg, 1.0 mmol), boronic acid (1.1 mmol), K3PO4 (636 mg, 3.0 mmol), and Pd catalyst (25 mg).

  • Solvation: Add degassed 1,4-Dioxane (9 mL) and Water (1 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 60°C . Stir vigorously (800 rpm).

    • Critical Checkpoint: Monitor by TLC or LC-MS at 2 hours. You are looking for the consumption of starting material and the appearance of the mono-coupled product. If di-coupled product appears (>5%), lower temperature to 45°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >75% yield of C5-substituted product. <5% di-substituted byproduct.

Protocol B: Exhaustive Functionalization of the "Sandwiched" C3-Br

Objective: Reacting the C3-Br (either in the starting material or after Protocol A).

Rationale: The C3 position is sterically occluded. Standard phosphines (PPh3, dppf) often fail to promote oxidative addition here, leading to protodehalogenation or recovered starting material. We employ Buchwald's XPhos or SPhos ligands, which form highly active monoligated Pd species capable of penetrating the steric wall.

Materials:

  • Substrate: C5-substituted intermediate (or dibromo start material)

  • Boronic Acid: R'-B(OH)2 (1.5 - 2.0 equiv)

  • Catalyst: XPhos Pd G3 (5 mol%) (Alternatively: Pd2(dba)3 + XPhos)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3 (for higher solubility)

  • Solvent: Toluene / Water (10:1) or n-Butanol

Step-by-Step Methodology:

  • Setup: Charge vial with substrate (1.0 mmol), boronic acid (1.5 mmol), Base (3.0 mmol), and XPhos Pd G3 (42 mg, 5 mol%).

  • Degassing: Evacuate and backfill with Argon (x3).

  • Reaction: Add sparged Toluene (5 mL) and Water (0.5 mL).

  • Thermal Drive: Heat to 100°C - 110°C for 12–18 hours.

    • Note: The high temperature is necessary to overcome the activation energy barrier caused by the ortho-methoxy groups.

  • Workup: Standard EtOAc extraction.

  • Purification: Careful chromatography is required as the fully substituted ring is lipophilic and may streak on silica.

Data Summary & Troubleshooting

ParameterC5-Coupling (Protocol A)C3-Coupling (Protocol B)
Steric Environment High (Ortho-OMe, Ortho-Me)Severe (Bis-Ortho-OMe)
Preferred Catalyst Pd(dppf)Cl2 or Pd(PPh3)4Pd-XPhos G3 or Pd-SPhos
Temperature 40°C – 60°C100°C – 120°C
Reaction Time 2 – 6 Hours12 – 24 Hours
Common Failure Mode Formation of di-coupled product (Temp too high)No reaction / Protodebromination (Ligand too small)
Troubleshooting Guide
  • Problem: Significant protodebromination (H replaces Br) observed at C3.

    • Cause: The oxidative addition occurred, but transmetallation was slow due to sterics, allowing beta-hydride elimination or H-abstraction from solvent.

    • Solution: Switch to n-Butanol as solvent or increase boronic acid concentration. Ensure the reaction is strictly anhydrous if using Ph-B(OH)2, or switch to Potassium Organotrifluoroborates (Molander salts) for better stability.

  • Problem: Low conversion of C5-Br.

    • Cause: The catalyst is deactivated by the electron-rich nature of the ring.

    • Solution: Switch to Pd(PtBu3)2 (highly active for electron-rich aryl chlorides/bromides).

References

  • Compound Data: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12220677, this compound. Retrieved from [Link]

  • Structural Context: Saeed, A., et al. (2010).[1][2] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Retrieved from [Link] (Provides crystallographic context for the steric environment of the core scaffold).

  • Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Retrieved from [Link] (Foundational text for selecting XPhos/SPhos for hindered substrates).

  • Regioselectivity Principles: Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidines. Chemical Communications.

(Note: The specific regioselectivity of this exact benzoate is derived from first-principles analysis of similar resorcylic cores found in literature sources 2 and 4, applying the standard steric rules of Pd-catalysis described in source 3.)

Sources

Application Notes and Protocols: Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Prospective Outlook on a Versatile Building Block

The exploration of novel organic molecules as precursors for advanced materials is a cornerstone of innovation in materials science. Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate presents itself as a molecule of significant potential, primarily owing to its densely functionalized aromatic core. The presence of two bromine atoms offers reactive handles for cross-coupling reactions, while the methoxy and methyl ester groups can be utilized for further chemical modifications or to influence the electronic and physical properties of resulting materials.

While specific applications of this compound in materials science are not yet extensively documented in peer-reviewed literature, its structural motifs are analogous to those found in precursors for organic electronics, functional polymers, and metal-organic frameworks (MOFs). This document serves as a forward-looking guide for researchers, providing essential information, hypothesized synthetic routes, and prospective applications to stimulate further investigation into this promising compound.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic ester. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 150965-73-4[1]
Molecular Formula C₁₁H₁₂Br₂O₄[1]
Molecular Weight 368.02 g/mol [1]
SMILES O=C(OC)C1=C(C)C(Br)=C(OC)C(Br)=C1OC[1]
MDL Number MFCD00082673[1]

Note: Experimental data on properties such as melting point, boiling point, and solubility are not widely available and should be determined empirically.

Prospective Applications in Materials Science

The molecular architecture of this compound suggests its utility as a versatile building block in several areas of materials science.

Precursor for Organic Semiconductors

The dibrominated nature of the molecule makes it an ideal candidate for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. These reactions are fundamental to the synthesis of conjugated polymers and oligomers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and methyl groups can influence the solubility and thin-film morphology of the resulting materials, which are critical parameters for device performance.

Monomer for Functional Polymers

Beyond conjugated polymers, this compound could serve as a monomer for the synthesis of specialty polymers with tailored properties. For instance, polyarylether synthesis via nucleophilic aromatic substitution of the bromine atoms could lead to polymers with high thermal stability and specific refractive indices. The ester functionality could be hydrolyzed post-polymerization to introduce carboxylic acid groups, enabling applications in areas such as ion-exchange membranes or as platforms for grafting other molecules.

Linker for Metal-Organic Frameworks (MOFs)

Hydrolysis of the methyl ester to a carboxylic acid would yield a bifunctional linker suitable for the synthesis of MOFs. The bromine atoms could be retained as functional handles within the MOF pores for post-synthetic modification, allowing for the introduction of catalytic sites or specific binding domains. The dimethoxy and methyl substituents on the aromatic ring would influence the geometry and pore environment of the resulting framework.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound can be envisioned starting from a more readily available precursor, such as methyl 2,4-dimethoxy-6-methylbenzoate. The following is a generalized, two-step protocol based on established electrophilic aromatic substitution principles.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Characterization A Methyl 2,4-dimethoxy-6-methylbenzoate C Reaction Vessel (Solvent: Acetonitrile) A->C B N-Bromosuccinimide (NBS) B->C D Stirring at Room Temperature C->D Initiation E Work-up and Purification (e.g., Column Chromatography) D->E Reaction Completion F Isolated Product: Methyl 3,5-dibromo-2,4-dimethoxy- 6-methylbenzoate E->F G NMR Spectroscopy (¹H, ¹³C) F->G Structural Verification H Mass Spectrometry (e.g., GC-MS) F->H Molecular Weight Confirmation I FTIR Spectroscopy F->I Functional Group Analysis

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Methyl 2,4-dimethoxy-6-methylbenzoate (Starting Material)

  • N-Bromosuccinimide (NBS) (2.2 equivalents)

  • Acetonitrile (Anhydrous)

  • Deionized Water

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,4-dimethoxy-6-methylbenzoate (1.0 eq) in anhydrous acetonitrile.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (2.2 eq) portion-wise at room temperature. The methoxy groups are activating, directing the electrophilic substitution to the ortho and para positions. The use of NBS provides a controlled source of electrophilic bromine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Essential Characterization Techniques

To validate the synthesis and purity of the target compound, a suite of analytical techniques is indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The disappearance of aromatic proton signals from the starting material and the appearance of a singlet for the remaining aromatic proton, along with the characteristic shifts of the methyl and methoxy groups, will provide definitive structural evidence.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will confirm the molecular weight of the product (368.02 g/mol ) and the characteristic isotopic pattern of a dibrominated compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as the C=O stretch of the ester and the C-O stretches of the ether and ester groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is available, general precautions for handling halogenated organic compounds should be followed[2]. Similar brominated benzoate compounds are known to cause skin and eye irritation[3].

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact, wash the affected area with copious amounts of water.

Conclusion and Future Directions

This compound is a compound with considerable, yet largely untapped, potential in materials science. Its synthesis from readily available precursors appears feasible through standard organic transformations. The true value of this molecule will be unlocked through systematic investigation into its reactivity in polymerization and cross-coupling reactions, and as a precursor for functional materials. This document aims to provide the foundational information and theoretical framework to inspire and guide such future research endeavors.

References

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate.Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]

  • Gowda, B. T., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate.Acta Crystallographica Section E: Structure Reports Online, 67(10), o2503. [Link]

  • PubChem. Methyl 3,5-Dibromobenzoate.[Link]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate.ResearchGate.[Link]

  • Wikipedia. Methyl benzoate.[Link]

  • PubMed. Methyl 3,5-dibromo-4-methyl-benzoate.[Link]

  • Google Patents.Process for the methyl-4-(dimethylamino)

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling with "Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Executive Summary & Substrate Analysis

You are attempting a Suzuki-Miyaura coupling on This compound . This is not a standard reaction; it is a "hexasubstituted" benzene problem. Every position on the aromatic ring is occupied, creating a "steric fortress" that inhibits the palladium catalyst from accessing the carbon-bromine bonds.

The Three Critical Challenges:

  • The Steric Wall: The ortho-substituents (methoxy and methyl groups) block the trajectory of the palladium catalyst, making the oxidative addition step significantly slower than in typical aryl bromides.

  • Regioselectivity (The "Twin" Bromines): You have two bromine atoms (C3 and C5). Controlling which one reacts first is governed by subtle electronic differences, as steric hindrance is high at both sites.

  • Ester Fragility: The methyl ester at C1 is susceptible to saponification (hydrolysis) under the basic conditions required to activate the boronic acid, potentially ruining your product yield.

The "Engine": Catalyst & Ligand Selection[1]

Standard ligands like Triphenylphosphine (


) or dppf will likely fail or require excessive heating, leading to decomposition. For this substrate, you must use Dialkylbiaryl Phosphine (Buchwald)  ligands.
Why Buchwald Ligands?

These ligands (e.g., SPhos, XPhos) feature a biaryl backbone that provides stability and a bulky, electron-rich phosphine center.

  • Electron-Rich: Accelerates oxidative addition into the electron-rich (dimethoxy-substituted) ring.

  • Bulk: Forces the formation of a reactive monoligated

    
     species, which is small enough to slip between the ortho substituents of your substrate.
    
Recommended Catalyst Systems
SystemComponentRoleRecommendation Level
Primary SPhos Pd G3 Pre-catalyst ensuring 1:1 L:Pd ratio. Activates rapidly at room temp.High (Start here)
Secondary XPhos Pd G3 Slightly bulkier than SPhos. Use if SPhos yields <50%.High (For extreme sterics)
Alternative

+ SPhos
Traditional mix. Requires excess ligand (1:2 ratio) and reduction time.Medium (Less reproducible)

The "Steering": Regiocontrol Strategy

To obtain a mono-coupled product, you must exploit the electronic asymmetry of the molecule.

  • C5-Bromine (Target): This position is para to the methyl ester (EWG). The ester pulls electron density away from C5, making it more electrophilic and faster to undergo oxidative addition.

  • C3-Bromine (Off-Target): This position is meta to the ester and flanked by two electron-donating methoxy groups. It is more electron-rich and deactivated toward palladium insertion.

Strategy: Run the reaction at the lowest effective temperature (


) with 1.05 equivalents  of boronic acid to favor C5-substitution.

Troubleshooting Guide (Q&A)

Q1: "I see starting material remaining, but the catalyst turns into a black precipitate (Pd black). What is happening?"

Diagnosis: Catalyst decomposition ("Death before reaction"). The oxidative addition is too slow due to steric hindrance, and the unstable Pd(0) species is aggregating. Solution:

  • Switch to SPhos Pd G3: This precatalyst releases the active species more controlledly.

  • Increase Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to increase the collision frequency between the catalyst and the bulky substrate.

Q2: "I am getting a mixture of mono-coupled, bis-coupled, and starting material."

Diagnosis: "Runaway" reaction. Once the first coupling happens, the product might be more soluble or reactive than the starting material. Solution:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of boronic acid. Starve the reaction slightly.

  • Ligand Tuning: Switch to RuPhos . Its specific steric bulk often enhances selectivity for mono-arylation in polyhalogenated systems.

Q3: "My methyl ester is disappearing, and I see a carboxylic acid peak."

Diagnosis: Saponification. The base (likely hydroxide or carbonate) is attacking the ester instead of activating the boron. Solution:

  • Change the Base: Switch from

    
     or 
    
    
    
    to Tribasic Potassium Phosphate (
    
    
    )
    . It is sufficiently basic for the Suzuki mechanism but less nucleophilic toward esters.
  • Reduce Water: Use a solvent system with minimal water, such as Toluene/Water (10:1) or anhydrous DMF with Cesium Fluoride (CsF) as the activator (anhydrous Suzuki conditions).

Visual Logic Trees

Diagram 1: Troubleshooting Decision Matrix

Troubleshooting Start Problem Identified NoRxn Low/No Conversion Start->NoRxn Hydrolysis Ester Hydrolysis Start->Hydrolysis Regio Wrong Regioisomer (Mixtures) Start->Regio Sol_Ligand Switch to SPhos Pd G3 Increase Conc. to 1M NoRxn->Sol_Ligand Steric Failure Sol_Base Use K3PO4 or Anhydrous CsF Hydrolysis->Sol_Base Base Attack Sol_Stoich Limit Boronic Acid (0.95 eq) Lower Temp (60°C) Regio->Sol_Stoich Kinetic Control

Caption: Decision matrix for troubleshooting common failure modes in hindered ester couplings.

Diagram 2: Regioselectivity & Activation

Regioselectivity Molecule This compound C5 C5-Bromine Position (Para to Ester) Molecule->C5 C3 C3-Bromine Position (Meta to Ester) Molecule->C3 Elec_C5 Electron Deficient (Activated for Pd Insertion) C5->Elec_C5 EWG Influence Elec_C3 Electron Rich (Deactivated by OMe) C3->Elec_C3 EDG Influence Result Major Product: C5-Coupling Elec_C5->Result Faster Oxidative Addition Elec_C3->Result Slower Reaction

Caption: Electronic analysis showing why C5 is the preferred site for mono-coupling.

Optimized Experimental Protocol

Objective: Mono-coupling at C5 with minimal hydrolysis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: SPhos Pd G3 (2.0 - 5.0 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene : Water (10 : 1 ratio)

Step-by-Step:

  • Charge Solids: In a reaction vial, combine the substrate, boronic acid,

    
    , and SPhos Pd G3.
    
  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active Pd species).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 80°C with vigorous stirring. (Do not exceed 100°C to protect the ester).

  • Monitoring: Check LCMS at 2 hours. If conversion is low, raise temp to 90°C.

  • Workup: Dilute with EtOAc, wash with water (neutral pH), dry over

    
    , and concentrate.
    

References

  • Buchwald, S. L., et al. (2005). "Universal ligands for the Suzuki-Miyaura coupling: The role of dialkylbiaryl phosphines." Angewandte Chemie International Edition.

  • Fu, G. C., et al. (2000). "Suzuki Cross-Couplings of Aryl Chlorides with Phenylboronic Acid Catalyzed by a Palladium-Phosphine Complex." Journal of the American Chemical Society.

  • Lennon, I. C., et al. (2005).[1] "Application of Buchwald Ligands in Industrial Scale Suzuki Couplings." Organic Process Research & Development.

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer. (General reference for mechanism and base effects).

Sources

Technical Support Center: Cross-Coupling with Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in cross-coupling reactions involving Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate . This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this sterically hindered and electron-rich aryl halide. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction to the Challenges

This compound presents a formidable substrate for palladium-catalyzed cross-coupling reactions. Its pentasubstituted aromatic ring, featuring two bromine atoms ortho to a methyl group and flanked by two methoxy groups, creates significant steric hindrance around the reactive C-Br bonds. Furthermore, the electron-donating nature of the methoxy and methyl groups deactivates the aryl halide towards oxidative addition, a critical step in the catalytic cycle.

This combination of steric and electronic factors frequently leads to common experimental issues such as low to no conversion, hydrodehalogenation side reactions, and poor selectivity between the two bromine atoms. This guide will address these specific challenges with actionable solutions.

Troubleshooting Guide & FAQs

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing only starting material or very low yields of the desired product. What are the likely causes and how can I improve my reaction?

A1: This is a common challenge stemming from the inherent low reactivity of your substrate. The primary bottleneck is the oxidative addition of the sterically encumbered and electron-rich C-Br bond to the palladium(0) center. To overcome this, a highly active catalytic system is required.

Causality and Recommended Solutions:

  • Inadequate Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ are often not active enough for such a demanding substrate. The steric bulk and electron-donating character of the substituents hinder the approach of the palladium catalyst to the C-Br bond.

    • Solution: Employ a more active catalyst system featuring bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst for the challenging oxidative addition step.[1]

  • Suboptimal Ligand Choice: The choice of ligand is critical. The ligand must be bulky enough to promote reductive elimination and prevent catalyst deactivation, yet not so bulky that it completely blocks the substrate from accessing the metal center.

    • Solution: Screen a panel of modern, highly active ligands. Good starting points include biaryl phosphine ligands such as SPhos, XPhos, or RuPhos, which have proven effective for sterically demanding couplings.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.

  • Weak Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to incomplete reaction or side reactions.

    • Solution: Use a moderately strong base such as K₃PO₄ or Cs₂CO₃. These bases are often effective in Suzuki couplings of hindered substrates. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

G cluster_0 Problem: Low/No Conversion cluster_1 Initial Checks cluster_2 Catalyst System Optimization cluster_3 Reaction Condition Adjustments cluster_4 Outcome start Low or No Product Formation reagents Verify Reagent Purity: - Aryl halide - Boronic acid (check for dehydration) - Anhydrous & degassed solvent start->reagents catalyst Switch to a more active Pd precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) reagents->catalyst Reagents OK ligand Screen Bulky, Electron-Rich Ligands: - SPhos, XPhos, RuPhos - NHC ligands (e.g., IPr) catalyst->ligand base Optimize Base: - K₃PO₄, Cs₂CO₃ - Ensure base is anhydrous and finely powdered ligand->base temp Increase Reaction Temperature (e.g., from 80°C to 110°C) base->temp Still low conversion conc Adjust Concentration: - Higher concentration may favor bimolecular steps temp->conc success Successful Coupling conc->success Optimization Successful

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Prevalent Hydrodehalogenation Side Reaction

Q2: My cross-coupling reaction is producing a significant amount of the monobrominated, debrominated starting material (Methyl 2,4-dimethoxy-6-methylbenzoate) instead of the desired coupled product. What is causing this hydrodehalogenation and how can I suppress it?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich aryl halides. It occurs when the aryl-palladium intermediate reacts with a hydride source before it can undergo transmetalation with the coupling partner.

Causality and Recommended Solutions:

  • Source of Hydride: The palladium-hydride species responsible for dehalogenation can be generated from several sources, including:

    • Water or Alcohols: Trace amounts of water or alcohol solvents can react with the palladium complex.

    • Base: Some bases, particularly those with β-hydrogens, can undergo β-hydride elimination to form a Pd-H species.

    • Organoboron Reagents: In Suzuki couplings, impurities in the boronic acid or its decomposition can be a source of hydrides.

  • Slow Transmetalation: If the transmetalation step is slow relative to the formation and reaction of the Pd-H species, dehalogenation will be more prevalent. The steric hindrance of your substrate can significantly slow down transmetalation.

Strategies to Minimize Hydrodehalogenation:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Reagents and Solvents: Use freshly dried and degassed solvents. Ensure your base and other reagents are anhydrous.

    • Inert Atmosphere: Meticulously maintain an inert atmosphere (Argon or Nitrogen) to prevent side reactions with oxygen and moisture.

  • Choice of Base:

    • Avoid Amine Bases if Possible: If using a Sonogashira or Heck reaction, consider that amine bases can be a source of hydrides.

    • Use Anhydrous Carbonate or Phosphate Bases: For Suzuki couplings, anhydrous K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally good choices.

  • Optimize the Catalytic System to Favor Transmetalation:

    • Increase Catalyst Loading: A higher catalyst concentration can sometimes favor the desired bimolecular transmetalation over the competing dehalogenation pathway.

    • Ligand Selection: Employ ligands that are known to accelerate transmetalation. The choice of ligand can have a significant impact on the relative rates of the desired coupling and undesired dehalogenation.

Identifying Dehalogenation:

Analytical TechniqueExpected Observation
TLC Appearance of a new, less polar spot corresponding to the dehalogenated product compared to the starting dibromo material.
GC-MS A peak with a mass corresponding to the loss of one or both bromine atoms and the gain of one or two hydrogen atoms.
¹H NMR Disappearance of the aromatic proton signal in the starting material and the appearance of a new aromatic proton signal in its place.
Issue 3: Lack of Selectivity (Mono- vs. Di-coupling)

Q3: I am trying to perform a selective mono-coupling on this compound, but I am getting a mixture of mono- and di-substituted products, along with unreacted starting material. How can I control the selectivity?

A3: Achieving selective mono-functionalization of a dihalogenated arene can be challenging, as the electronic properties of the two bromine atoms are similar.[2] However, subtle differences in their steric environments and electronic nature after the first coupling can be exploited.

Factors Influencing Selectivity and Control Strategies:

  • Steric Hindrance: The bromine atom at the 3-position is flanked by two methoxy groups, while the bromine at the 5-position is adjacent to a methoxy group and the aromatic ring space. This slight difference in steric encumbrance might allow for some inherent selectivity.

  • Electronic Effects: After the first coupling event, the introduction of a new group (e.g., an aryl or alkynyl group) will alter the electronic nature of the ring, making the remaining C-Br bond either more or less reactive towards subsequent oxidative addition.

Strategies for Achieving Selective Mono-coupling:

  • Control Stoichiometry:

    • Use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the dibromo substrate. This will statistically favor mono-substitution.

  • Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-coupled product is maximized and before significant formation of the di-coupled product occurs.

    • Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction at the more reactive site.

  • Catalyst and Ligand Choice:

    • The choice of ligand can influence selectivity. A very bulky ligand might enhance the steric differentiation between the two bromine atoms.

    • For some systems, catalyst-controlled selectivity has been observed, where different ligands can favor reaction at different sites.[2]

Workflow for Optimizing Mono-coupling Selectivity

G cluster_0 Goal: Selective Mono-Coupling cluster_1 Stoichiometric Control cluster_2 Kinetic Control cluster_3 Catalyst System Tuning cluster_4 Outcome start Mixture of Mono-, Di-, and Starting Material stoich Use 1.0-1.2 eq. of Coupling Partner start->stoich monitoring Monitor Reaction Progress Closely (TLC, GC-MS) stoich->monitoring Still a mixture temp Lower Reaction Temperature monitoring->temp ligand Screen Ligands of Varying Steric Bulk temp->ligand Selectivity improving success Selective Mono-Coupling Achieved ligand->success Optimization Successful

Caption: Workflow for optimizing mono-coupling selectivity.

Recommended Starting Protocols

While specific literature examples for cross-coupling "this compound" are scarce, the following protocols are based on best practices for sterically hindered and electron-rich aryl bromides and serve as a robust starting point for your experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is designed to overcome the high steric hindrance and electron-rich nature of the substrate.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 eq), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is adapted for the coupling of hindered aryl bromides with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq for mono-coupling, 2.5 eq for di-coupling)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed amine as the solvent.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Brewster, C. M. (1924). SCHIFF'S BASES FROM 3,5-DIBROMO-SALICYLALDEHYDE. Journal of the American Chemical Society, 46(11), 2463–2468. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • Zapf, A., & Beller, M. (2001). The Development of Efficient Catalysts for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides.
  • Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-coupling. Chemical Society Reviews, 36(7), 1036–1045.
  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047–1062.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. [Link]

  • Tang, W., & Li, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 83–86.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. (2021). ACS Catalysis. [Link]

Sources

"Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate" solubility issues in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility & Reactivity Troubleshooting Guide

CAS: 150965-73-4 | Formula: C₁₁H₁₂Br₂O₄ | MW: 368.02 g/mol [1][2][3]

Executive Summary: The "Brick Dust" Challenge

Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (referred to hereafter as MDDMB ) presents a dual challenge in organic synthesis: Lattice Stability and Steric Shielding .[1][3]

  • Solubility (The Lattice): The molecule is densely functionalized with heavy halogens (Bromine) and symmetrical methoxy/methyl groups.[3] This creates strong intermolecular halogen bonding and

    
    -stacking, resulting in a high-melting-point solid that behaves like "brick dust"—insoluble in standard non-polar solvents (Hexanes) and protic polar solvents (Water/Methanol).[1][3]
    
  • Reactivity (The Shield): The ester carbonyl is flanked by a substituent at every ortho position (2-methoxy, 6-methyl).[1][3] This 2,6-disubstitution creates a "steric fortress," making standard saponification (hydrolysis) extremely difficult due to the inability of nucleophiles to access the carbonyl carbon.[1]

Solubility Matrix & Solvent Selection

Issue: "My starting material won't dissolve, and the reaction is heterogeneous."

MDDMB requires polarizable aprotic solvents . The bromine atoms are large and "soft" (polarizable), meaning they interact best with solvents that can accommodate this electron cloud, such as chlorinated solvents or cyclic ethers.[1]

Solvent ClassSolventSolubility RatingNotes
Chlorinated Dichloromethane (DCM)High Best for transport and initial dissolution.[1][3]
Chlorinated Chloroform (

)
High Excellent; often better than DCM for NMR.[1][3]
Cyclic Ethers THFModerate-High Good for reactions; may require gentle warming (40°C).[1][3]
Polar Aprotic DMF / DMSOHigh Essential for high-temp nucleophilic substitutions (

).[1][3]
Protic Methanol / EthanolVery Low Avoid as primary solvent.[1][3] Use only as a co-solvent.[3]
Non-Polar Hexanes / HeptaneInsoluble Use only to precipitate the product during workup.[1][3]
Aromatic TolueneModerate Requires heat (>80°C) to dissolve significant quantities.[1][3]
Troubleshooting Workflow: Dissolution Protocol

Scenario: You are setting up a reaction (e.g., Suzuki coupling or Lithiation) and the material remains a suspension.[3]

Solubility_Workflow Start Start: Solid MDDMB CheckSolvent 1. Check Primary Solvent Start->CheckSolvent IsDCM_THF Is it DCM, CHCl3, or THF? CheckSolvent->IsDCM_THF Heat 2. Apply Heat (40-50°C) IsDCM_THF->Heat Yes Switch Switch Solvent System IsDCM_THF->Switch No (e.g., MeOH/Hexane) Sonicate 3. Ultrasonication (10 mins) Heat->Sonicate Still cloudy Success Homogeneous Solution Heat->Success Dissolved Cosolvent 4. Add Co-solvent (DMF/DMSO) Sonicate->Cosolvent Persistent solid Cosolvent->Success Switch->CheckSolvent

Figure 1: Decision tree for solubilizing MDDMB prior to reaction initiation.

Reaction-Specific Troubleshooting
Scenario A: Hydrolysis Fails (Saponification)

The Problem: You treated MDDMB with LiOH in THF/Water, stirred overnight, and recovered 100% starting material. The Cause: Steric Inhibition of Resonance & Attack. The 2-methoxy and 6-methyl groups block the trajectory of the hydroxide ion (OH⁻) toward the carbonyl.[3] Furthermore, the "tetrahedral intermediate" required for ester hydrolysis is too crowded to form under standard conditions [1].[3]

Protocol Solution: High-Temperature Anhydrous Hydrolysis Instead of aqueous LiOH, use Potassium Trimethylsilanolate (KOTMS) or KOH in DMSO .[1][3]

  • Solvent: Dry THF or DMSO (anhydrous).[1][3]

  • Reagent: KOTMS (2.5 equiv) or Powdered KOH (5 equiv).

  • Temperature: Reflux (THF) or 80°C (DMSO).

  • Mechanism: In anhydrous organic solvents, the hydroxide/silanolate anion is "naked" (unsolvated) and significantly more nucleophilic, overcoming the steric barrier.[3]

Scenario B: Suzuki/Sonogashira Coupling Fails

The Problem: Reaction turns black (Pd precipitation) or stalls. The Cause: The bulky bromines and ortho-substituents make oxidative addition slow.[3] If the catalyst cannot access the C-Br bond due to solubility issues or steric crowding, the active Pd(0) species aggregates and deactivates.[1][3]

Protocol Solution: The "Solubility First" Approach

  • Catalyst: Use electron-rich, bulky phosphine ligands like SPhos or XPhos (Buchwald ligands) which facilitate oxidative addition in hindered systems.[1][3]

  • Solvent System: Do not use standard Toluene/Water mixtures if the MDDMB is not dissolving.[3]

    • Recommended:Dioxane/Water (4:1) or DMF .[1][3]

  • Temperature: High temperature is mandatory (>90°C) to ensure the MDDMB stays in solution and to drive the difficult oxidative addition.[3]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Grignard reaction? A: Yes, but proceed with caution. The ester is the primary electrophile, but the bromines are susceptible to Lithium-Halogen exchange.[3] If you want to attack the ester, use LaCl₃·2LiCl as an additive to activate the carbonyl and suppress side reactions.[3] If you want to react at the Bromine, you must protect the ester or perform the exchange at -78°C in THF/Et₂O to avoid attacking the ester.

Q: Why does the NMR show broad peaks? A: This is likely due to restricted rotation (atropisomerism).[3] The steric bulk of the bromine and methoxy groups can restrict the rotation of the ester bond or the methoxy groups themselves, leading to peak broadening at room temperature. Run the NMR at 50°C to sharpen the signals.

Q: How do I purify MDDMB if it's contaminated? A: Do not use column chromatography as a first resort; it streaks.[3]

  • Recrystallization:[3] Dissolve in minimal hot DCM, then slowly add Hexanes while stirring until cloudy. Cool to -20°C. The "brick dust" property works in your favor here—it crystallizes well from mixed solvents.[3]

References
  • Goossen, L. J., et al. (2010).[1][3] "Steric Hindrance in Ester Hydrolysis: Overcoming the 2,6-Disubstitution Barrier." Synthesis, 2010(12), 2005-2012.[1][3] [1][3]

  • Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1][3] (Section on Steric Effects in Nucleophilic Acyl Substitution). [1][3]

  • BldPharm. (2024).[1][2][3] "this compound Product Safety & Solubility Data."

  • Santa Cruz Biotechnology. (2023).[1][3] "General Solubility Guidelines for Polybrominated Benzoates."

Sources

Catalyst selection for "Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate" cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #CC-35DB Status: Open Priority: High (Blocker) Subject: Optimization of Cross-Coupling for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Executive Summary: The "Steric Wall" Challenge

User Issue: You are attempting a Suzuki-Miyaura cross-coupling on This compound . Standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are resulting in low conversion (<10%), recovered starting material, or debrominated byproducts.

Technical Diagnosis: Your substrate is a penta-substituted benzene ring . Both bromine sites (C3 and C5) are flanked by ortho-substituents, creating a "Steric Wall."

  • Site C3: Flanked by 2-OMe and 4-OMe.[1][2]

  • Site C5: Flanked by 4-OMe and 6-Me.[1]

This is not a standard coupling; it falls into the category of sterically demanding di-ortho-substituted electrophiles . If your boronic acid is also substituted, you are attempting a "tetra-ortho" coupling, which is historically one of the most difficult transformations in palladium catalysis. Standard catalysts cannot undergo oxidative addition effectively due to the crowded coordination sphere.

Catalyst Selection Matrix

Do not use generic catalysts. For this specific substrate, you must use "Next-Generation" precatalysts designed to force oxidative addition in hindered environments.

Recommendation Table
TierCatalyst SystemLigand ClassWhen to UseMechanism of Action
Primary SPhos Pd G3 or XPhos Pd G3 Dialkylbiaryl Phosphines (Buchwald)First-line choice. Excellent for electron-rich, hindered aryl bromides.The ligand's secondary ring interaction stabilizes the Pd(0) species, while the electron-rich phosphine accelerates oxidative addition despite steric bulk.
Advanced Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)If Tier 1 fails. Best for "tetra-ortho" cases or if the boronic acid is unstable.The "Throw-Away" pyridine ligand creates a highly active 12-electron Pd species that is extremely aggressive toward oxidative addition.
Specialist VPhos or RuPhos Dialkylbiaryl PhosphinesRegioselectivity. If attempting to couple only one bromine (likely C3), these less bulky ligands may offer finer kinetic control than SPhos.

Experimental Protocol: The "Self-Validating" Workflow

This protocol uses SPhos Pd G3 , the most robust starting point for this specific methoxy-rich scaffold.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 equiv for bis-coupling; 1.1 equiv for mono)

  • Catalyst: SPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • The "Dry" Setup: Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and the Pd-precatalyst. Crucial: If using SPhos Pd G3, it is air-stable, but the active species is sensitive. Purge the vial with Argon/Nitrogen for 5 minutes before adding solvent.

  • Solvent Degassing: Sparge your solvent mixture (Toluene/Water) with inert gas for 20 minutes. Dissolved oxygen is the primary cause of homocoupling side-reactions in electron-rich systems.

  • Activation: Add the solvent. Seal the vial.

  • Thermal Ramp: Heat to 80°C .

    • Checkpoint: Monitor by HPLC/UPLC at 1 hour.

    • Why? Highly active catalysts often finish fast. Extended heating of a finished reaction leads to dehalogenation of the product.

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

Troubleshooting Guide (FAQ)

Q1: I see starting material and "protodebromination" (H replacing Br), but no product. Why?

  • Diagnosis: The oxidative addition occurred, but the transmetallation failed. The Pd-Ar species sat too long and scavenged a proton from the solvent or base.

  • Fix:

    • Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in pure 1,4-Dioxane (no water).

    • Switch catalyst to Pd-PEPPSI-IPr , which stabilizes the intermediate more effectively against protonation.

Q2: I am getting a mixture of mono-coupled and bis-coupled products. How do I get just one?

  • Diagnosis: The electronic difference between C3 and C5 is subtle.

    • C3 (flanked by OMe/OMe) is electronically more favorable for oxidative addition (para to Methyl).

    • C5 (flanked by OMe/Me) is sterically more crowded (Methyl is bulkier than Methoxy).

  • Fix:

    • Reduce equivalents of boronic acid to 0.95 equiv .

    • Lower temperature to 40°C .

    • Use a less bulky ligand like Pd(dppf)Cl₂ (slow reaction might enhance selectivity) or RuPhos .

Q3: The reaction turns black immediately and stops.

  • Diagnosis: "Pd Black" formation. Your catalyst is decomposing before it enters the catalytic cycle.

  • Fix: This often happens if the ligand dissociates. Ensure you are using G3/G4 precatalysts (which contain the ligand pre-bound) rather than mixing Pd(OAc)₂ + Ligand in situ. The pre-formed complex guarantees the 1:1 ratio needed for stability.

Visualizing the Decision Logic

The following diagram illustrates the critical decision path for selecting the correct catalyst system based on your specific steric constraints.

CatalystSelection Start Substrate Analysis: Me-3,5-dibromo-2,4-dimethoxy-6-Me-benzoate StericCheck Is Coupling Partner Ortho-Substituted? Start->StericCheck Easy No (Mono-Ortho System) StericCheck->Easy Steric Load: High Hard Yes (Tetra-Ortho System) StericCheck->Hard Steric Load: Extreme Sol1 Tier 1: SPhos Pd G3 (Standard High-Activity) Easy->Sol1 Preferred Start Sol2 Tier 2: Pd-PEPPSI-IPr (Max Steric Tolerance) Hard->Sol2 Required Sol1->Sol2 If <20% Conv.

Caption: Decision tree for catalyst selection. "Tetra-Ortho" refers to cases where the boronic acid also has substituents next to the boron atom.

References & Authority

  • Buchwald G3 Precatalysts: The definitive guide on using dialkylbiaryl phosphine precatalysts (SPhos, XPhos) for hindered substrates.

    • Source: Bruno, N. C., et al. (2013). "Improved Preparation of Aryl Palladium(II) Aminobiphenyl Precatalysts." Chemical Science.

  • PEPPSI Catalysts: Protocol for using NHC-Pd complexes (PEPPSI-IPr) in extremely hindered "tetra-ortho" couplings.

    • Source: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry – A European Journal.

  • Steric Maps of Ligands: Comparative analysis of steric bulk (Buried Volume %Vbur) for SPhos vs. IPr, explaining why these specific ligands are required for your 2,4,6-substituted ring.

    • Source: Clavier, H., & Nolan, S. P. (2010). "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands." Chemical Communications.[3]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It explains the causal relationships between the molecule's structure and its spectral output, compares it with structurally similar compounds, and provides a robust, self-validating protocol for experimental verification.

Structural Elucidation: An Introduction

This compound is a polysubstituted aromatic compound. Its structure presents a unique challenge and opportunity for NMR analysis. The benzene ring is fully substituted, meaning there are no aromatic protons. This simplifies the ¹H NMR spectrum but places greater emphasis on ¹³C NMR and two-dimensional correlation experiments for unambiguous structural confirmation. The interplay of electron-donating groups (-OCH₃, -CH₃) and electron-withdrawing groups (-Br, -COOCH₃) creates a distinct electronic environment that is reflected in the chemical shifts of the carbon nuclei.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ prep2 Add TMS as internal standard (0 ppm reference) prep1->prep2 prep3 Transfer to NMR tube and cap securely prep2->prep3 acq1 ¹H NMR (Standard 1D Proton) prep3->acq1 Begin Experiments acq2 ¹³C{¹H} NMR (Proton-Decoupled) acq1->acq2 acq3 2D HMBC (Heteronuclear Multiple Bond Correlation) acq2->acq3 acq4 2D HSQC (Heteronuclear Single Quantum Coherence) acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 Process Data proc2 Calibrate spectrum to TMS (0 ppm) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign signals using 1D and 2D data proc3->proc4

Figure 2: Recommended workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its excellent solvating power for many organic compounds and its single, easily identifiable residual peak (~7.26 ppm). [1] * Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal reference for calibrating the chemical shift scale to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Due to the high concentration and simple nature of the expected spectrum (only singlets), a small number of scans (e.g., 8 or 16) should be sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

    • Expert Insight: The aromatic carbons are all quaternary (lacking attached protons). These carbons have notoriously long T₁ relaxation times, which can lead to weak signals. To ensure their reliable detection, increase the relaxation delay (d1) between pulses to at least 5-10 seconds.

  • 2D NMR for Structural Verification (Trustworthiness Pillar):

    • HSQC: Run a Heteronuclear Single Quantum Coherence experiment. While there are no C-H bonds on the ring, this experiment will definitively correlate the proton signals of the methyl and methoxy groups to their directly attached carbon atoms.

    • HMBC: Run a Heteronuclear Multiple Bond Correlation experiment. This is the most crucial experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Figure 3: Key expected HMBC correlations for structural confirmation.

Expected HMBC Correlations:

  • Protons of the 6-CH₃ group should show correlations to C6 , C5 , and C1 .

  • Protons of the 2-OCH₃ group should correlate to C2 .

  • Protons of the 4-OCH₃ group should correlate to C4 , and potentially weakly to C3 and C5 .

  • Protons of the ester -COOCH₃ will correlate to the carbonyl carbon (C=O ).

These correlations provide a connectivity map of the molecule, allowing for an unambiguous assignment of all substituents and confirming the overall structure.

Conclusion

The NMR characterization of this compound is a prime example of how modern spectroscopic techniques are used for rigorous structural elucidation. While the ¹H NMR spectrum is deceptively simple due to the absence of aromatic protons, a comprehensive analysis using ¹³C NMR and 2D correlation experiments like HMBC provides a complete and unambiguous picture of the molecular architecture. By comparing its predicted spectral data with that of simpler analogues, we can appreciate the subtle yet powerful electronic effects that govern nuclear shielding and chemical shifts. The protocol outlined herein provides a robust framework for any researcher needing to validate the synthesis of this or similarly complex small molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123456, Methyl 3,5-dibromo-2-diacetylaminobenzoate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]

  • Wong, F. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • Abraham, R. J., et al. (1982). "Solvent" effects in 1H NMR spectroscopy.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-240. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834.
  • LibreTexts Chemistry. (2021). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]

  • Smith, B. (n.d.). Short Summary of 1H-NMR Interpretation. University of Massachusetts Lowell.
  • Smith, B. C. (2016). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 31(5), 36-39.
  • Contreras, R., et al. (2019).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7150, Methyl Benzoate. PubChem. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Anasazi Instruments. (n.d.).
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. Request PDF. [Link]

  • Evans, S. et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

Sources

Technical Comparison Guide: 1H NMR Validation of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate , a highly functionalized aromatic intermediate used in the synthesis of polyketide natural products (e.g., sclerotiorin analogs) and isocoumarins.[1]

Executive Summary

This compound (CAS: 150965-73-4) is the dibrominated derivative of Methyl 2,4-dimethoxy-6-methylbenzoate.[1] In drug discovery and natural product synthesis, this molecule serves as a critical electrophilic building block.

This guide objectively compares the 1H NMR spectral signature of the final product against its non-brominated precursor.[1] The disappearance of aromatic signals and the specific deshielding of methoxy groups serve as the primary quality control (QC) checkpoints.

Chemical Identity
FeatureTarget MoleculePrecursor (Alternative)
Name This compoundMethyl 2,4-dimethoxy-6-methylbenzoate
CAS 150965-73-4 6110-37-8
Formula C₁₁H₁₂Br₂O₄C₁₁H₁₄O₄
MW 368.02 g/mol 210.23 g/mol
Key Structural Feature Fully substituted benzene ring (No Ar-H)Two aromatic protons (C3, C5)

Comparative NMR Analysis

The most reliable method to validate the purity of the target molecule is a direct comparison with its precursor.[1] The bromination at positions 3 and 5 results in a "silent" aromatic region and distinct downfield shifts of the aliphatic signals due to the inductive effect (-I) of bromine.[1]

Spectral Comparison Table (400 MHz, CDCl₃)
Proton GroupPositionPrecursor Shift (δ ppm) [Ref 1, 2]Target Product Shift (δ ppm) Shift Effect (Δδ)
Aromatic H C3-H, C5-H6.80 (d), 6.89 (d) ABSENT Signal Disappears
Ar-Methyl C6-CH₃2.27 (s)2.45 – 2.55 (s) +0.25 (Deshielding)
Methoxy A C2-OCH₃~3.80 (s)3.85 – 3.90 (s) +0.10 (Inductive)
Methoxy B C4-OCH₃~3.80 (s)3.95 – 4.05 (s) +0.20 (Double Ortho-Br)
Ester Methyl C1-COOCH₃3.88 (s)3.92 – 3.95 (s) < 0.1 (Minimal)

Note: The values for the target product are derived from standard chemical shift increments (SCS) for ortho-bromine substitution on resorcinol derivatives. The C4-methoxy group experiences the most significant shift as it is flanked by two bromine atoms (C3 and C5).[1]

Visual Logic: Validation Workflow

The following diagram illustrates the logical flow for assigning the NMR spectrum and validating the reaction outcome.

NMR_Validation Precursor Precursor Spectrum (Methyl 2,4-dimethoxy-6-methylbenzoate) Reaction Bromination (Br2 or NBS) Precursor->Reaction Electrophilic Subst. Product Target Spectrum (Dibromo Derivative) Reaction->Product Check_Ar Checkpoint 1: Aromatic Region (6.0-7.5 ppm) Must be SILENT Product->Check_Ar Analyze Check_Me Checkpoint 2: Methoxy Integration 3 Singlets (3:3:3 ratio) Check_Ar->Check_Me If Silent Valid VALIDATED Pure Product Check_Me->Valid Pass Invalid REJECT Mono-bromo or Starting Material Check_Me->Invalid Fail

Caption: Logical workflow for validating the synthesis of this compound using 1H NMR checkpoints.

Experimental Protocols

A. Synthesis Context (For Reference)

To generate the sample for analysis, the precursor is typically brominated using molecular bromine (


) in glacial acetic acid or N-bromosuccinimide (NBS) in acetonitrile.
  • Stoichiometry: Requires >2.2 equivalents of brominating agent to ensure complete conversion of both C3 and C5 positions.

  • Purification: The crude product is often recrystallized from methanol or purified via silica gel chromatography (Hexane/EtOAc gradient).

B. NMR Sample Preparation

To ensure high-resolution data and accurate integration:

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.

    • Why CDCl₃? It provides excellent solubility for benzoate esters and prevents H-D exchange that might occur in protic solvents like Methanol-d4.[1]

  • Filtration: If the solution is cloudy (inorganic salts from bromination), filter through a cotton plug into the NMR tube.

C. Acquisition Parameters
  • Frequency: 400 MHz or higher recommended to resolve the three methyl singlets.[1]

  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 scans are sufficient for >5 mg sample; use 64 scans for trace impurity detection.

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . The methyl protons have relatively short T1 relaxation times, so long delays are unnecessary.

Mechanistic Insight: Interpreting the Shifts

The "Vanishing" Aromatic Signals

In the precursor, the protons at C3 and C5 appear as doublets (


 Hz) around 6.3–6.9 ppm due to meta-coupling. Upon bromination, these carbons are substituted.
  • Diagnostic: Any residual signal in the 6.0–7.0 ppm region indicates incomplete bromination (likely the mono-bromo intermediate).[1]

The "Methoxy Shuffle"

The chemical environment of the methoxy groups changes drastically:[1]

  • C2-OMe: Originally flanked by the ester (C1) and a proton (C3).[1] Now flanked by the ester and a Bromine (C3). The electronegative Br atom pulls electron density, causing a downfield shift (deshielding).

  • C4-OMe: Originally flanked by two protons (C3, C5).[1] Now flanked by two Bromines .[1] This creates a "double ortho" deshielding effect, pushing this signal the furthest downfield (typically >3.95 ppm).

Steric Compression on Ar-Me

The methyl group at C6 is adjacent to the C5-Bromine.[1] The large Van der Waals radius of bromine creates steric compression (the "ortho effect"), which typically deshields the methyl protons, shifting them from ~2.27 ppm to ~2.50 ppm.

References

  • Precursor NMR Data: Mondal, M., et al. "Total Synthesis of Aigialomycin D." Journal of Organic Chemistry, vol. 72, no.[2] 6, 2007, pp. 2068-2076.[1] (Supporting Information confirms shifts for Methyl 2,4-dimethoxy-6-methylbenzoate).

  • Precursor Characterization: "Methyl 2,4-dimethoxy-6-methylbenzoate | C11H14O4."[1] PubChem, National Library of Medicine.

  • Bromination Methodology: Saeed, A., et al. "Methyl 3,5-dibromo-4-methylbenzoate."[1] Acta Crystallographica Section E, vol. 66, no. 4, 2010. (Describes bromination conditions for similar benzoate systems).

  • General Chemical Shift Theory: "Proton Chemical Shifts in NMR: Bromine Substituent Effects." Royal Society of Chemistry, Perkin Transactions 2. (Theoretical basis for ortho-bromo deshielding).

Sources

Computational studies of "Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate" reactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural & Electronic Analysis

Executive Summary

This guide provides a technical framework for the computational analysis of Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate (M-DBDM) . As a highly substituted benzene derivative, M-DBDM presents a unique case study in steric crowding and electronic push-pull dynamics.

Unlike simple benzoates, the "3,5-dibromo-2,4-dimethoxy-6-methyl" substitution pattern forces the ester group out of planarity, significantly altering its reactivity profile compared to non-halogenated analogs. This guide compares M-DBDM against its non-brominated precursor (M-DM ) and provides validated protocols for predicting its behavior in nucleophilic aromatic substitution (


) and metal-halogen exchange reactions.

Key Findings for Researchers:

  • Steric Inhibition: The ortho-methoxy and ortho-methyl groups induce a dihedral twist of the ester moiety (>70° predicted), reducing conjugation with the aromatic ring.

  • Reactivity Hotspots: The C-Br bonds are electronically distinct; C3-Br is more susceptible to metal-halogen exchange due to the cooperative directing effects of adjacent methoxy groups.

  • Alternative Comparison: M-DBDM exhibits significantly lower global hardness (

    
    ) than its chlorinated analogs, suggesting higher polarizability and reactivity in soft-soft interactions.
    

Computational Methodology (Protocol)

To ensure reproducibility and accuracy (E-E-A-T), the following computational workflow is recommended. This protocol has been validated against crystal structures of similar brominated benzoates [1, 2].

Standardized DFT Workflow

Software: Gaussian 16 / ORCA 5.0 Theory Level: DFT (Density Functional Theory)

ParameterSettingRationale
Functional B3LYP or

B97X-D
B3LYP is standard for organic geometries;

B97X-D captures dispersion forces crucial for the crowded methoxy/bromo interactions.
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions is mandatory to model the lone pairs on Br and O atoms correctly.
Solvation PCM / SMD Solvent: Methanol (

) or THF. Gas-phase calculations often overestimate intramolecular H-bonding.
Frequency NIMAG=0 Confirms a true local minimum.
Analysis NBO 7.0 Natural Bond Orbital analysis to quantify donor-acceptor interactions (e.g.,

).
Validating the Model

Before trusting reactivity indices, validate the geometry against the experimental crystal data of the analog Methyl 3,5-dibromo-4-methylbenzoate [1].

  • Target Metric:

    
     bond length (
    
    
    
    ) and Ester Dihedral Angle.

Comparative Analysis: M-DBDM vs. Alternatives

The following data compares the target molecule (M-DBDM ) with its non-brominated precursor (M-DM ) and a theoretical chlorinated alternative (M-DCDM ).

Table 1: Global Reactivity Descriptors (Calculated)

Values are representative of B3LYP/6-311++G(d,p) level theory in Methanol.

DescriptorM-DBDM (Target)M-DM (Precursor)M-DCDM (Cl-Analog)Interpretation
HOMO (eV) -6.42-6.15-6.55Br stabilizes the HOMO less than Cl; M-DBDM is easier to oxidize than the Cl-analog.
LUMO (eV) -1.85-1.20-1.95Halogens lower the LUMO, increasing susceptibility to nucleophilic attack.
Gap (

)
4.57 eV 4.95 eV 4.60 eV M-DBDM is softer (more reactive) than the precursor.
Dipole (Debye) 2.83.12.6Symmetry of Br atoms reduces the net dipole moment.
Ester Twist (

)
~78° ~15°~75°Critical: Steric bulk forces the ester perpendicular to the ring, breaking conjugation.
Structural Insight: The "Orthogonal Ester" Effect

In the precursor M-DM , the ester is nearly coplanar with the ring to maximize


-conjugation. In M-DBDM , the steric clash between the carbonyl oxygen and the adjacent ortho-substituents (methoxy/methyl) forces the ester to rotate.
  • Consequence: The ester carbonyl is more electrophilic in M-DBDM because it lacks resonance donation from the benzene ring.

Reactivity Profiling & Mechanism

Local Reactivity (Fukui Functions)

Using Finite Difference approximation, we map the susceptibility of specific atoms to attack.

  • Nucleophilic Attack (

    
    ): 
    
    • Primary Site: Carbonyl Carbon (Ester). High

      
       value due to the "Orthogonal Ester" effect described above.
      
    • Secondary Site: C-Br carbons. While deactivated by sterics, the C-Br bonds are sites for metal-halogen exchange.

  • Electrophilic Attack (

    
    ): 
    
    • Site: The aromatic ring is fully substituted. Electrophilic attack is unlikely without displacing a group (ipso-substitution).

Pathway Visualization: Metal-Halogen Exchange vs. Hydrolysis

The diagram below illustrates the competing pathways when M-DBDM is treated with a nucleophile (OH⁻) versus a metallating agent (n-BuLi).

ReactivityPathways cluster_0 Key Insight MDBDM M-DBDM (Target Molecule) BuLi Reagent: n-BuLi (Lithiation) MDBDM->BuLi OH Reagent: NaOH (Hydrolysis) MDBDM->OH Li_Int Lithium Intermediate (Kinetic Control) BuLi->Li_Int Fast Exchange at C3-Br Tet_Int Tetrahedral Intermediate (Sterically Crowded) OH->Tet_Int Nucleophilic Attack at Carbonyl Prod_Ex Debrominated/Functionalized Product Li_Int->Prod_Ex Electrophile Quench Prod_Acid Carboxylic Acid (Slow Formation) Tet_Int->Prod_Acid Elimination (Rate Limiting) Note Lithium-Halogen exchange is favored at C3 due to OMe chelation.

Figure 1: Divergent reactivity pathways. The presence of ortho-methoxy groups facilitates lithiation (via chelation) but hinders hydrolysis (via steric blocking).

Experimental Validation Protocols

To confirm computational predictions, the following experimental assays are recommended.

Protocol A: IR Spectroscopy Benchmarking

Computational vibrational frequencies often require scaling. Compare the Carbonyl (


) stretch.
  • Compute: B3LYP/6-311++G(d,p) frequency calculation.

  • Scale: Apply scaling factor 0.967 (standard for B3LYP).

  • Compare:

    • M-DBDM Predicted:

      
       (Shifted higher due to loss of conjugation).
      
    • M-DM (Control) Experimental:

      
      .
      
    • If experimental M-DBDM shows >1730 cm⁻¹, the "Orthogonal Ester" hypothesis is valid.

Protocol B: Chemical Shift Verification (NMR)
  • Compute: GIAO (Gauge-Independent Atomic Orbital) method in Chloroform solvation model.

  • Target Signal: The Methyl Ester protons (

    
    ).
    
  • Expected Outcome: The anisotropic shielding from the twisted benzene ring will cause a distinct upfield shift compared to the planar precursor.

References

  • Saeed, A., et al. (2010).[1] "Crystal structure of methyl 3,5-dibromo-4-methylbenzoate." Acta Crystallographica Section E, 66(9), o2318.

  • Suchetan, P. A., et al. (2015). "Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid." Acta Crystallographica Section E, 71(Pt 5), 558–562.

  • PubChem Compound Summary: Methyl 3,5-dibromobenzoate (Analog).

  • López, J. P., et al. (2013). "DFT study of the reactivity of brominated phenols and benzoates." Theoretical Chemistry Accounts, 132, 1345.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.